Tobramycin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49842-07-1 (Sulfate) | |
| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID8023680 | |
| Record name | Tobramycin | |
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Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |
| Record name | Tobramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00684 | |
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| Record name | Tobramycin | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white powder, Crystals | |
CAS No. |
32986-56-4 | |
| Record name | Tobramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tobramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00684 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tobramycin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |
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| Record name | Tobramycin | |
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| Record name | Tobramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TOBRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tobramycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Spectrum of Activity of Tobramycin Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin is a potent aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits a broad spectrum of bactericidal activity, particularly against aerobic Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, the landscape of bacterial resistance, and the standardized protocols used to evaluate its activity. Quantitative data on its in vitro potency against key clinical isolates are presented, offering a comparative perspective for research and development applications.
Spectrum of In Vitro Activity
This compound is primarily used for treating infections caused by susceptible Gram-negative organisms. Its spectrum includes a wide range of clinically significant pathogens.[2] It is particularly noted for its potent activity against Pseudomonas aeruginosa, often showing greater efficacy than gentamicin against this opportunistic pathogen.[3][4]
The spectrum of activity for this compound encompasses:
-
Pseudomonas aeruginosa
-
Escherichia coli
-
Klebsiella species
-
Enterobacter species
-
Proteus species (both indole-positive and indole-negative)
-
Serratia species
-
Providencia species
-
Citrobacter species
While active against some Gram-positive organisms like Staphylococcus aureus, this compound is generally inactive against streptococci and enterococci.[3][4]
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The following tables summarize the MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range for this compound against key Gram-negative bacteria, based on recent surveillance data and established breakpoints from the Clinical and Laboratory Standards Institute (CLSI).
Table 1: this compound MIC Values for Enterobacterales
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |
| Enterobacterales (Overall) | 0.5 | 4 | - | 2 |
Data based on 2023 CLSI breakpoints. Note that the previous breakpoint was ≤4 mg/L. The revision reflects new pharmacokinetic/pharmacodynamic data.[5][6]
Table 2: this compound MIC Values for Pseudomonas aeruginosa
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |
| Pseudomonas aeruginosa | - | - | <0.25 - >512 | 4 |
MIC values for P. aeruginosa can vary widely depending on the strain and its resistance mechanisms.[7] The CLSI breakpoint for P. aeruginosa remains ≤4 mg/L.
Table 3: this compound MIC Values for Other Notable Gram-Negative Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |
| Acinetobacter baumannii | - | - | - | 4 |
Note: Data for specific MIC50/90 values can vary significantly between studies and geographic regions. The provided breakpoints are for reference.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, leading to the inhibition of protein synthesis.[8] This process is concentration-dependent and involves several key steps.
-
Cell Entry: As a polycationic molecule, this compound initially binds to the negatively charged lipopolysaccharide (LPS) and phospholipids on the outer membrane of Gram-negative bacteria.[2][9] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), disrupting membrane integrity and increasing its permeability. The antibiotic then traverses the periplasmic space and is actively transported across the inner cytoplasmic membrane in an oxygen-dependent process.[8] This explains its lack of activity against anaerobic bacteria.[10]
-
Ribosomal Binding: Once inside the cytoplasm, this compound targets the 30S ribosomal subunit. It specifically binds to the 16S rRNA within the A-site, a critical region for decoding messenger RNA (mRNA).[11]
-
Inhibition of Protein Synthesis: This binding event has two major consequences:
-
Bactericidal Effect: The accumulation of aberrant, non-functional proteins and the disruption of the cell membrane integrity ultimately lead to bacterial cell death.[9]
Figure 1: Mechanism of action of this compound against Gram-negative bacteria.
Mechanisms of Resistance
The clinical utility of this compound is threatened by the emergence of bacterial resistance. Gram-negative bacteria can acquire resistance through several primary mechanisms.[10]
-
Enzymatic Modification: This is the most common mechanism of aminoglycoside resistance. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[12][13] These enzymes inactivate this compound by covalently adding chemical groups (acetylation, phosphorylation, or adenylylation) to its structure, which prevents it from binding to the ribosome.[12]
-
Target Site Alteration: Mutations in ribosomal proteins or, more commonly, enzymatic modification of the 16S rRNA binding site can reduce the affinity of this compound for its target.[12] This is often mediated by 16S rRNA methyltransferases, which add a methyl group to the ribosome, sterically hindering the antibiotic's binding.[12]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of this compound by reducing its uptake or actively pumping it out. This can occur through mutations that alter porin channels in the outer membrane, reducing influx, or through the upregulation of multidrug-resistant (MDR) efflux pumps that expel the antibiotic from the cell.[12][14]
Figure 2: Primary mechanisms of this compound resistance in Gram-negative bacteria.
Experimental Protocols for Susceptibility Testing
Determining the in vitro activity of this compound is performed using standardized antimicrobial susceptibility testing (AST) methods. The protocols are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and clinical relevance.[15][16]
Broth Microdilution Method (Reference Method)
The broth microdilution method is considered the gold standard for determining the MIC of an antibiotic.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading aid
Procedure:
-
Prepare this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate. A typical concentration range for testing might be 0.06 to 64 mg/L.
-
Inoculum Preparation: A suspension of the test organism is prepared in saline or broth and adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well. The result is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI or EUCAST breakpoints.[6][17]
Figure 3: Experimental workflow for broth microdilution antimicrobial susceptibility testing.
Conclusion
This compound remains a clinically important antibiotic for the management of serious Gram-negative infections, particularly those caused by Pseudomonas aeruginosa.[18] Its potent bactericidal activity is achieved through the disruption of bacterial protein synthesis. However, the global rise in antimicrobial resistance, driven primarily by the dissemination of aminoglycoside-modifying enzymes, presents a significant challenge.[13] A thorough understanding of its spectrum of activity, coupled with standardized susceptibility testing and vigilant surveillance of resistance mechanisms, is essential for preserving the efficacy of this critical therapeutic agent. Continuous research into novel adjuvants and combination therapies is crucial for overcoming resistance and extending the clinical utility of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. jmilabs.com [jmilabs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Navigating the Therapeutic Landscape of Intravenous Tobramycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Tobramycin, an aminoglycoside antibiotic, remains a cornerstone in the management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its intravenous administration necessitates a deep understanding of its pharmacokinetic and pharmacodynamic profiles to optimize efficacy while minimizing the risk of toxicity. This technical guide provides an in-depth exploration of the core principles governing the disposition and antibacterial activity of intravenous this compound, supported by detailed experimental methodologies and data presented for clear interpretation.
Pharmacokinetics: The Journey of this compound in the Body
The clinical efficacy and safety of intravenous this compound are intrinsically linked to its pharmacokinetic properties, which describe its absorption, distribution, metabolism, and excretion (ADME).
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[2] The drug binds to the 30S ribosomal subunit, which leads to the misreading of mRNA and the formation of nonfunctional proteins.[3][4] This disruption of essential protein production ultimately results in bacterial cell death.[5]
References
- 1. In vitro approach to study the synergistic effects of this compound and clarithromycin against Pseudomonas aeruginosa biofilms using prokaryotic or eukaryotic culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of the Aminoglycoside Antibiotic this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of intravenous this compound in combination with a variety of anti-pseudomonal antibiotics in children with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial In Vitro Antibacterial Effects of Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies on the antibacterial effects of Tobramycin, an aminoglycoside antibiotic. This document delves into its mechanism of action, antimicrobial spectrum, and the dynamics of its bactericidal activity. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's properties.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, it targets the 30S ribosomal subunit, a key component in the initiation and elongation stages of translation.
The primary binding site of this compound is on the 16S rRNA component of the 30S subunit, within a region known as helix 44 (h44) near the A-site.[1][2][3] This binding event interferes with the translation process in several ways:
-
Inhibition of the Initiation Complex: this compound's interaction with the 30S subunit can prevent the formation of the 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[4]
-
mRNA Misreading: The binding of this compound to the A-site induces a conformational change in the ribosome. This change can lead to the misreading of the mRNA codon by the tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] The production of these aberrant proteins disrupts normal cellular functions, contributing to cell death.[1]
-
Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation of the polypeptide chain.[2]
The culmination of these effects is a halt in the production of essential proteins, leading to the rapid death of the bacterial cell.
Antibacterial Spectrum and Potency
This compound demonstrates potent activity against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against various clinically relevant bacterial species as reported in initial in vitro studies.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates (CF) | 1 | 8 | - |
| Pseudomonas aeruginosa | - | - | - | <0.25 - 92 |
| Pseudomonas aeruginosa | Non-mucoid | - | - | 0.5 - >512 |
| Pseudomonas aeruginosa | ATCC 27853 | - | - | 0.5 - 2 |
| Staphylococcus aureus | - | - | - | - |
| Escherichia coli | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Enterobacter spp. | - | - | - | - |
| Proteus mirabilis | - | - | - | - |
| Serratia spp. | - | - | - | Generally Resistant |
| Streptococcus spp. | - | - | - | Generally Resistant |
| Diplococcus pneumoniae | - | - | - | Generally Resistant |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources.[4][5][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the this compound dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
References
- 1. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tobramycin's Impact on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects primarily by disrupting bacterial protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's activity. It details the antibiotic's interaction with the 30S ribosomal subunit, the subsequent interference with translational processes, and the resulting production of non-functional and truncated proteins. This document summarizes key quantitative data on this compound's efficacy, outlines detailed protocols for seminal experiments used to elucidate its mechanism of action, and provides visual representations of the critical pathways and experimental workflows.
Introduction
This compound is a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its efficacy stems from its ability to potently and specifically inhibit protein synthesis in prokaryotic cells.[2] Understanding the precise molecular interactions and their downstream consequences is critical for optimizing its clinical use, overcoming resistance, and developing novel antimicrobial agents. This guide delves into the core mechanisms of this compound's action, providing the detailed information required by researchers and drug development professionals.
Mechanism of Action: A Multi-faceted Assault on the Ribosome
This compound's primary target is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Specifically, this compound binds to the 16S rRNA within the 30S small ribosomal subunit.[2][3] This binding event is the initiating step in a cascade of disruptive effects on translation.
Binding to the 30S Ribosomal Subunit
This compound, a polycationic molecule, is actively transported across the bacterial cell membrane.[2] Once in the cytoplasm, it binds with high affinity to the A-site of the 16S rRNA in the 30S subunit.[2][4] This binding site is a critical region for decoding the messenger RNA (mRNA) template. The interaction is stabilized by hydrogen bonds between the antibiotic and specific nucleotides of the rRNA.[5]
Interference with Translation Initiation
By binding to the 30S subunit, this compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.[6] This blockade prevents the proper assembly of the full 70S ribosome, thereby halting the commencement of protein synthesis.[6]
Induction of mRNA Misreading and Production of Aberrant Proteins
A hallmark of this compound's action is the induction of mRNA misreading during the elongation phase of translation.[2][6] Its binding to the A-site distorts the ribosomal structure, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the synthesis of non-functional or malfunctioning proteins, which can disrupt various cellular processes.[2]
Inhibition of Translocation
This compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[7] This interference further slows down or halts protein synthesis.
Nonsense Suppression and Truncated Proteins
Some studies suggest that this compound can promote the read-through of premature termination codons (nonsense codons), a phenomenon known as nonsense suppression.[8][9] This leads to the synthesis of proteins with incorrect C-terminal extensions. Conversely, the overall disruption of translation can also lead to premature termination, resulting in the production of truncated, non-functional proteins.[6]
Figure 1: Signaling pathway of this compound's effect on bacterial protein synthesis.
Quantitative Data on this compound's Efficacy
The effectiveness of this compound is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and half-maximal inhibitory concentration (IC50).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | Reference |
| P. aeruginosa (Clinical Isolates) | 0.20 - 1.56 | [10] |
| P. aeruginosa PAO1 | 0.5 | [11] |
| P. aeruginosa ATCC 27853 | 1.0 | [10] |
| This compound-Resistant P. aeruginosa | >16 | [1] |
Table 2: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | |||
| High-affinity site | 1.1 nM | This compound-dependent riboswitch | [12] |
| Low-affinity site | 2.4 µM | This compound-dependent riboswitch | [12] |
| Inhibitory Concentration (IC50) | |||
| In vitro protein synthesis | Not explicitly stated, but effective at 2µM | E. coli S30 Extract System | [2][13] |
| Cytotoxicity (HEK293T cells) | >140 µg/mL (for 6"-modified derivatives) | Human epithelial-like cell culture | [2] |
| Inhibitory Concentration (IC90) | |||
| P. aeruginosa PA14 wt | 3.125 - 6.25 µg/mL | Planktonic bacteria | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[4][15]
References
- 1. providence.elsevierpure.com [providence.elsevierpure.com]
- 2. Synthesis and Antibacterial Activity of New 6″-Modified this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of aminoglycoside antibiotics. Binding studies of this compound and its 6'-N-acetyl derivative to the bacterial ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsense suppression therapies in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of this compound-induced inhibition of protein synthesis with postantibiotic effect in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a novel this compound dependent riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Tobramycin's Ingress: A Technical Guide to Bacterial Uptake and Transport
I have now gathered substantial information to create the in-depth technical guide. I have a good understanding of the tobramycin uptake process, including the initial electrostatic interaction, the self-promoted uptake across the outer membrane, and the energy-dependent transport across the inner membrane. I have also found some quantitative data, such as the binding affinity of this compound to the E. coli ribosome and various MIC values for different bacterial species.
Crucially, I have located resources that provide the basis for the detailed experimental protocols requested. I have information on the principles and key steps for:
-
Measuring this compound uptake using radiolabeled this compound ([3H]this compound), which often involves a membrane filtration technique.
-
Quantifying intracellular ATP levels using the luciferin-luciferase bioluminescence assay.
-
Determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, with references to CLSI and EUCAST guidelines.
While I was unable to find specific Km and Vmax values for this compound transport into bacterial cells (as this process is complex and not a simple enzyme-substrate reaction), I can explain the multi-phasic nature of the uptake and why these classical kinetic parameters are not typically reported for aminoglycoside transport.
I have enough information to proceed with constructing the full response, including the tables and Graphviz diagrams, without needing further Google searches.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a potent aminoglycoside antibiotic, remains a critical tool in the clinical management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its efficacy is fundamentally dependent on its ability to traverse the formidable bacterial cell envelope and accumulate intracellularly to reach its ribosomal target. A comprehensive understanding of the mechanisms governing this compound uptake and transport is paramount for optimizing its therapeutic use, overcoming resistance, and designing novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core principles of this compound entry into bacterial cells, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow representations.
The Multi-Phasic Journey of this compound into the Bacterial Cell
The uptake of this compound by Gram-negative bacteria is not a simple diffusion process but a sophisticated, multi-step journey that can be broadly categorized into three distinct phases. This process is initiated by the antibiotic's cationic nature and culminates in an energy-dependent translocation across the cytoplasmic membrane.
Phase 1: Electrostatic Interaction and Outer Membrane Permeabilization
The initial step involves the electrostatic binding of the polycationic this compound molecules to the anionic components of the bacterial outer membrane, primarily the lipopolysaccharide (LPS) in Gram-negative bacteria.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure. The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability.[1] This phenomenon, often referred to as "self-promoted uptake," allows this compound and other antibiotic molecules to traverse the outer membrane and access the periplasmic space.[1]
Phase 2: Energy-Dependent Phase I (EDP-I)
Once in the periplasm, the transport of this compound across the inner cytoplasmic membrane is an active, energy-requiring process. This initial energy-dependent phase is primarily driven by the electrical potential component (Δψ) of the proton motive force (PMF).[2][3] A sufficiently negative membrane potential is crucial for the initiation of this compound translocation. This dependency on aerobic respiration for generating the PMF is a key reason why this compound is significantly less effective against anaerobic bacteria.[1]
Phase 3: Energy-Dependent Phase II (EDP-II)
Following the initial uptake and binding of this compound to its primary intracellular target—the 30S ribosomal subunit—a cascade of events leads to an accelerated uptake phase. The binding of this compound to the ribosome induces the synthesis of mistranslated, non-functional proteins.[4][5] Some of these aberrant proteins are inserted into the cytoplasmic membrane, leading to further disruption of its integrity and the formation of membrane channels.[1] This damage facilitates a more rapid and extensive influx of this compound, leading to a lethal accumulation of the antibiotic within the cell.[1]
Quantitative Data on this compound Uptake and Action
The following tables summarize key quantitative parameters related to this compound's interaction with bacterial cells and its antimicrobial activity.
| Parameter | Organism | Value | Reference |
| Binding Affinity (Kd) | Escherichia coli (unmodified H69 hairpin of 23S rRNA) | 0.2 ± 0.2 µM | [4] |
Table 1: this compound Binding Affinity to a Ribosomal Component. The dissociation constant (Kd) reflects the concentration of this compound required to occupy 50% of the binding sites on the ribosomal RNA helix 69, indicating a high-affinity interaction.
| Organism | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | <0.25 – >512 | [4] |
| Staphylococcus aureus | Most isolates inhibited by ≤0.20 | [6] |
| Escherichia coli | Most isolates inhibited by ≤1.56 | [6] |
| Klebsiella spp. | Most isolates inhibited by ≤1.56 | [6] |
| Enterobacter spp. | Most isolates inhibited by ≤1.56 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Note the wide range for P. aeruginosa, reflecting the prevalence of resistant strains.
| Parameter | Condition | Value | Reference |
| Therapeutic Serum Concentration | Peak | 4 - 10 µg/mL | [7] |
| Therapeutic Serum Concentration | Trough | < 2 µg/mL | [7] |
| Intracellular Concentration (Epithelial Lining Fluid) | Steady-state penetration ratio (ELF/serum) | ~0.51 |
Table 3: Therapeutic and Intracellular Concentrations of this compound. Therapeutic drug monitoring is crucial for this compound to ensure efficacy while minimizing toxicity. The epithelial lining fluid (ELF) concentration is a relevant indicator for pulmonary infections.
Experimental Protocols
Measurement of this compound Uptake Using Radiolabeled [³H]-Tobramycin
This method directly quantifies the accumulation of this compound within bacterial cells.
Principle: Bacteria are incubated with radiolabeled this compound ([³H]-tobramycin). At specified time points, the cells are rapidly separated from the extracellular medium by filtration. The radioactivity retained on the filter, which corresponds to the intracellular this compound, is then measured by liquid scintillation counting.
Detailed Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a minimal salt medium to remove any components of the growth medium that might interfere with uptake. Resuspend the cells in the same minimal salt medium to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Initiation of Uptake Assay: Pre-warm the bacterial suspension to the desired temperature (e.g., 37°C). To initiate the uptake, add [³H]-tobramycin to the cell suspension at the desired final concentration.
-
Sampling and Filtration: At various time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm pore size nitrocellulose membrane filter under vacuum.
-
Washing: Rapidly wash the filter with an ice-cold wash buffer (e.g., the same minimal salt medium without the radiolabeled substrate) to remove any non-specifically bound extracellular [³H]-tobramycin.
-
Radioactivity Measurement: Place the filter in a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of this compound using the specific activity of the [³H]-tobramycin. Normalize the uptake to the number of cells or total cellular protein.
Determination of Intracellular ATP Levels using the Luciferin-Luciferase Assay
This assay is used to assess the metabolic state of the bacteria and the availability of ATP, which can be linked to the energy-dependent uptake of this compound.
Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP.
Detailed Methodology:
-
Bacterial Culture and Treatment: Grow and treat the bacterial cells with this compound or other compounds as required for the experiment.
-
Removal of Extracellular ATP: To specifically measure intracellular ATP, it is crucial to remove any ATP present in the extracellular medium. This can be achieved by incubating the cell suspension with apyrase for approximately 10 minutes.[5]
-
Cell Lysis and ATP Extraction: Lyse the bacterial cells to release the intracellular ATP. A common method is to add a cell lysis reagent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based buffer) and incubate for a short period (e.g., 1 minute).[5]
-
Bioluminescence Reaction: Add the cell lysate to a solution containing luciferase and luciferin.
-
Luminometry: Immediately measure the light output using a luminometer. The signal is often transient, so consistent timing of the measurement is critical.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations.
-
Data Normalization: Normalize the ATP concentration to the number of cells or total protein content.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold standard method for determining the in vitro susceptibility of a bacterium to an antimicrobial agent.
Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of an antibiotic in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria after a defined incubation period.
Detailed Methodology (based on CLSI/EUCAST guidelines):
-
Antibiotic Stock Solution Preparation: Prepare a stock solution of this compound of known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Interpretation: Compare the determined MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Methodological & Application
HPLC method for quantification of Tobramycin in ophthalmic solutions
An HPLC Method for the Quantification of Tobramycin in Ophthalmic Solutions using Pre-Column Derivatization
Application Note
Introduction
This compound is an aminoglycoside antibiotic widely used in ophthalmic solutions to treat bacterial eye infections.[1][2] Due to its polar nature and lack of a significant UV-absorbing chromophore, quantifying this compound using High-Performance Liquid Chromatography (HPLC) with standard UV detection is challenging.[1][3] To overcome this, a common and robust approach involves pre-column derivatization, which attaches a chromophoric molecule to the this compound, enhancing its detectability.
This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in ophthalmic solutions, incorporating a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB). This method is based on established procedures, including those similar to the United States Pharmacopeia (USP) methodology, and is suitable for routine quality control and stability testing.[4][5]
Principle
The primary amino groups of the this compound molecule react with 2,4-dinitrofluorobenzene (DNFB) under controlled conditions to form a stable dinitrophenyl (DNP) derivative. This DNP-tobramycin derivative possesses a strong chromophore, allowing for sensitive and accurate detection by a UV-Vis detector at a wavelength of 365 nm.[4][5] The derivatized sample is then injected into an RP-HPLC system, where it is separated from other components and quantified against a derivatized this compound standard.
Experimental Protocols
1. Materials and Reagents
-
This compound USP Reference Standard
-
2,4-dinitrofluorobenzene (DNFB) reagent: 10 mg/mL in reagent alcohol
-
Tris (hydroxymethyl) aminomethane reagent: 15 mg/mL in a 20:80 (v/v) mixture of water and dimethyl sulfoxide (DMSO)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound Ophthalmic Solution (Sample)
-
Methanol (HPLC grade)
-
Phosphate Buffer (as required for mobile phase)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been shown to be effective.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent with UV-Vis Detector |
| Column | Nova-Pak C18, 3.9 x 150 mm, 4 µm (or equivalent L1 packing)[4] |
| Mobile Phase | Acetonitrile / Buffer (e.g., aqueous buffer) (55:45, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient[4] |
| Detection | UV at 365 nm[4] |
| Injection Volume | 20 µL - 50 µL[3] |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound USP Reference Standard in water (containing 10 mM sulfuric acid) to obtain a concentration of approximately 0.24 mg/mL.[5]
-
Sample Solution: Accurately transfer a volume of the ophthalmic suspension (typically 3 mg/mL this compound) and dilute with water (containing 10 mM sulfuric acid) to achieve a final theoretical concentration of 0.24 mg/mL of this compound.[5]
-
Blank Solution: Use water as the blank.[5]
4. Pre-Column Derivatization Protocol
The following workflow outlines the key steps from sample preparation to data acquisition.
Caption: Workflow for this compound analysis by HPLC.
-
Into three separate 50 mL volumetric flasks, transfer 4.0 mL of the Standard Solution, Sample Solution, and Blank Solution, respectively.[5]
-
To each flask, add 10 mL of the DNFB reagent and 10 mL of the Tris reagent. Mix well.[5]
-
Place the flasks in a heated water bath at 70°C for 20 minutes.[4]
-
After incubation, remove the flasks and allow them to cool to room temperature.
-
Dilute each flask to the 50 mL mark with the mobile phase and mix thoroughly.
-
Filter the final solutions through a 0.45 µm membrane filter before injection.
The chemical reaction for the derivatization is as follows:
Caption: Derivatization of this compound with DNFB.
5. Method Validation Summary
The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 over a range of 0.47 to 0.71 mg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery of 99.6% with an RSD of 1.2%[4] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Intra-day RSD: < 0.9%[4] Inter-day RSD: < 1.0%[4] |
| Specificity | No interference from blank or excipients at the retention time of the analyte. | No interferences were observed from excipients.[1] The method is stability-indicating.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL (by HPLC-ELSD method)[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.45 µg/mL (by HPLC-ELSD method)[6] |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections ≤ 2.0% | Asymmetry factor of 1.4; %RSD of 0.29 for replicate injections.[3] |
Note: LOD and LOQ values are provided from an alternative HPLC-ELSD method for context, as they are often method-dependent.
Conclusion
This application note provides a detailed protocol for the reliable quantification of this compound in ophthalmic solutions using HPLC with UV detection after pre-column derivatization with DNFB. The method is specific, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.[4] The validation data confirms that the method meets the stringent requirements for pharmaceutical analysis.[3]
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of Experimental Design in Pre-Column Derivatization for the Analysis of this compound by HPLC—Fluorescence Detection: Application to Ophthalmic Solution and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chinjmap.com [chinjmap.com]
Application Notes and Protocols for Tobramycin Susceptibility Testing by Disk Diffusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to tobramycin using the disk diffusion method, also known as the Kirby-Bauer test. This standardized procedure is a widely accepted and cost-effective method for in vitro susceptibility testing.[1][2][3][4][5] Adherence to established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for accurate and reproducible results.[1][5][6]
Principle of the Method
The disk diffusion method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[4][5] As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient.[5][7] If the bacteria are susceptible to this compound, a zone of growth inhibition will form around the disk.[2][4] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[8][9]
Materials and Reagents
-
This compound antimicrobial susceptibility disks (10 µg)[1]
-
Tryptic Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard[2]
-
Sterile cotton or dacron swabs[2]
-
Sterile saline (0.85%)
-
Bacterial colonies of the test organism (isolated and pure, 18-24 hours old)[2][7]
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[10][11][12][13]
-
Incubator (35 ± 2°C)[1]
-
Ruler or caliper for measuring zone diameters[2]
-
Forceps or disk dispenser[2]
Experimental Protocol
Inoculum Preparation
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.[2]
-
Transfer the colonies to a tube of Tryptic Soy Broth.
-
Incubate the broth at 35 ± 2°C until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria as needed. This can be done visually against a Wickerham card or using a photometric device.[2] A properly adjusted 0.5 McFarland standard contains approximately 1 x 10⁸ CFU/mL.[7]
Inoculation of the Mueller-Hinton Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the adjusted bacterial suspension.[2][3][14]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[1][2]
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[1][2][4]
-
Finally, swab the rim of the agar.[2]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2][14]
Application of this compound Disks
-
Using sterile forceps or a disk dispenser, aseptically place a this compound (10 µg) disk onto the inoculated agar surface.[2][14]
-
Gently press the disk down to ensure complete contact with the agar.[2][14]
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[1][2]
-
Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.[14]
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[1][3][14]
-
Incubate for 16-18 hours for most rapidly growing bacteria.[1] For some organisms, incubation may be extended to 24 hours.[15]
Measurement and Interpretation of Results
-
After incubation, examine the plate for a confluent lawn of bacterial growth.
-
Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using a ruler or caliper.[1] Measurements should be taken from the back of the plate against a dark, non-reflective background.[5]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints from CLSI or EUCAST guidelines.
Data Presentation
Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Enterobacterales | ≥ 15 | 13 - 14 | ≤ 12 |
| Pseudomonas aeruginosa | ≥ 15 | 13 - 14 | ≤ 12 |
| Acinetobacter spp. | ≥ 15 | 13 - 14 | ≤ 12 |
| Staphylococcus spp. | ≥ 15 | 13 - 14 | ≤ 12 |
Source: Based on CLSI M100 standards. Note that these values are subject to change and the latest CLSI document should always be consulted.[10]
Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |
| Enterobacterales | ≥ 17 | < 17 |
| Pseudomonas aeruginosa | ≥ 17 | < 17 |
| Acinetobacter spp. | ≥ 17 | < 17 |
| Staphylococcus spp. | ≥ 18 | < 18 |
Source: Based on EUCAST Breakpoint Tables. EUCAST does not typically use an "Intermediate" category in the same way as CLSI, instead categorizing as "Susceptible, increased exposure" (I) which often does not have a distinct zone diameter range in the same format. The latest EUCAST guidelines should be consulted for the most current information.
Quality Control
A quality control program is essential to ensure the accuracy and reproducibility of the test.[12] This involves regularly testing reference strains with known susceptibility to this compound.[11][12]
Table 3: Quality Control Ranges for this compound (10 µg disk)
| Quality Control Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | 18 - 26 |
| Pseudomonas aeruginosa ATCC 27853 | 19 - 25 |
| Staphylococcus aureus ATCC 25923 | 19 - 27 |
Source: Based on CLSI M100 standards. Laboratories should establish their own mean and acceptable ranges based on their performance data.
If the zone diameters for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid, and the entire procedure must be reviewed for errors before re-testing.[12]
Experimental Workflow Diagram
References
- 1. micromasterlab.com [micromasterlab.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. nicd.ac.za [nicd.ac.za]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. asm.org [asm.org]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Formation of Pseudomonas aeruginosa inhibition zone during this compound disk diffusion is due to transition from planktonic to biofilm mode of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. gcsmc.org [gcsmc.org]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Biofilm Model for Testing Tobramycin Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection to bacteria, rendering them notoriously resistant to conventional antimicrobial therapies. Tobramycin, an aminoglycoside antibiotic, is commonly used to treat infections involving biofilm-forming bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. However, the efficacy of this compound can be dramatically reduced when bacteria are in a biofilm state. Therefore, robust and reproducible in vitro biofilm models are essential for the preclinical evaluation of this compound and novel anti-biofilm strategies.
These application notes provide detailed protocols for establishing an in vitro biofilm model and subsequently testing the efficacy of this compound. The described methods include biofilm formation, quantification of biofilm biomass, determination of minimum inhibitory and eradication concentrations, and assessment of bacterial viability within the biofilm.
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] The MBEC is often significantly higher than the MIC, highlighting the increased resistance of biofilm-associated bacteria.[1]
Experimental Protocols
Biofilm Formation in a 96-Well Microtiter Plate
This protocol describes a static biofilm formation model, which is a widely used and high-throughput method for screening antimicrobial agents.[4]
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD₆₀₀) of 0.1.[5] This corresponds to a specific cell density that should be validated for the strain being used.
-
-
Inoculate Microtiter Plate:
-
Incubate to Form Biofilm:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[6] The incubation time can be optimized depending on the bacterial strain and the desired biofilm maturity.
-
Quantification of Biofilm Biomass: Crystal Violet (CV) Assay
The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biofilm biomass.[4][8]
Materials:
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Wash the Biofilm:
-
Carefully aspirate the planktonic (free-floating) bacteria from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[7] Be careful not to disturb the biofilm at the bottom of the well.
-
-
Stain the Biofilm:
-
Wash and Dry:
-
Solubilize the Stain:
-
Measure Absorbance:
This compound Susceptibility Testing
a. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against planktonic bacteria is determined using a broth microdilution method.
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum (prepared as in the biofilm formation protocol) to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
b. Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm.[1][10]
Procedure:
-
Form Biofilms: Grow biofilms in a 96-well plate as described in the biofilm formation protocol.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should typically be much higher than the MIC.[1]
-
Treat Biofilms:
-
After the biofilm formation period, discard the planktonic cells and wash the biofilms with PBS.
-
Add the this compound dilutions to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with fresh medium, no antibiotic) and a negative control (medium only).
-
-
Incubate: Incubate the plate at 37°C for 24 hours.[11] The duration of exposure can be varied to investigate time-dependent killing.[3]
-
Assess Viability:
-
After treatment, aspirate the antibiotic-containing medium and wash the wells with PBS.
-
Add fresh growth medium to each well and incubate for a further 24 hours.
-
The MBEC is the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) after this recovery period.[10]
-
Assessment of Biofilm Viability: Live/Dead Staining
Live/Dead staining is a fluorescence microscopy-based method to visualize and quantify viable and non-viable bacteria within a biofilm.[12][13] This method typically uses two fluorescent dyes: SYTO 9, which stains all bacteria green, and propidium iodide (PI), which only enters bacteria with compromised membranes and stains them red.[12][13]
Materials:
-
Live/Dead staining kit (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit) containing SYTO 9 and propidium iodide.[13][14]
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Form Biofilms: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides).
-
Treat with this compound: Treat the biofilms with the desired concentrations of this compound as described in the MBEC protocol.
-
Stain the Biofilm:
-
Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in sterile water.[13][14]
-
Gently wash the treated biofilms with sterile water or PBS.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[12][13][14]
-
-
Wash: Gently rinse the biofilms to remove excess stain.[14]
-
Visualize: Image the stained biofilms using a CLSM. Green cells are considered live, while red cells are considered dead.[12] Image analysis software can be used to quantify the proportions of live and dead cells.
Data Presentation
Table 1: this compound Susceptibility of Planktonic vs. Biofilm Bacteria
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| P. aeruginosa PAO1 | 2 | >128 | >64 |
| S. aureus ATCC 25923 | 1 | 500 | 500 |
Note: The values presented are examples and may vary depending on the specific strains and experimental conditions. Studies have shown that for P. aeruginosa, the MBEC of this compound can be significantly higher than the MIC. For some strains, this compound is most effective at higher concentrations for both inhibiting and eradicating biofilms.
Table 2: Effect of this compound Concentration on Biofilm Viability
| This compound Concentration (µg/mL) | % Live Cells (Green) | % Dead Cells (Red) |
| 0 (Control) | 95 | 5 |
| 16 | 70 | 30 |
| 64 | 40 | 60 |
| 256 | 10 | 90 |
Note: These are representative data. Actual percentages will depend on the bacterial strain, biofilm age, and treatment duration.
Visualizations
References
- 1. Determination of this compound and Vancomycin Exposure Required to Eradicate Biofilms on Muscle and Bone Tissue In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 3. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. Adaptation of Pseudomonas aeruginosa biofilms to this compound and the quorum sensing inhibitor C-30 during experimental evolution requires multiple genotypic and phenotypic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. ors.org [ors.org]
- 12. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [bio-protocol.org]
- 13. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Tobramycin Administration in a Hollow-Fiber Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic profiles of antimicrobial agents, allowing for the study of their pharmacodynamic effects on bacterial populations over time.[1][2][3] This model is particularly valuable for investigating the efficacy of antibiotics like tobramycin, understanding the emergence of resistance, and optimizing dosing regimens.[1][4] These application notes provide a detailed overview and protocols for the administration of this compound in an HFIM, primarily focusing on studies involving Pseudomonas aeruginosa.
The HFIM allows for the maintenance of a large bacterial population, which is crucial for observing the selection of resistant subpopulations.[4] It is a powerful tool for evaluating monotherapy and combination therapy, predicting clinical outcomes, and informing the design of subsequent preclinical and clinical studies.[5][6]
Key Principles of the Hollow-Fiber Infection Model
The HFIM consists of a semi-permeable hollow-fiber cartridge that separates a central reservoir from the extracapillary space (ECS).[1][7] Bacteria are inoculated into the ECS, while fresh medium is continuously pumped through the central reservoir.[3] The antibiotic is administered into the central reservoir, and its concentration is adjusted over time to mimic human pharmacokinetic profiles, including absorption, distribution, metabolism, and elimination.[1][8] The porous nature of the hollow fibers allows for the exchange of nutrients and antimicrobial agents between the central reservoir and the ECS, while retaining the bacteria in the ECS.[4] This setup enables repeated sampling from the bacterial population to assess viability and the emergence of resistance.
Experimental Protocols
I. Materials and Equipment
-
Hollow-fiber cartridges (e.g., polysulfone or cellulose acetate fibers)
-
Peristaltic pump
-
Central reservoir (glass bottle with appropriate ports)
-
Tubing (silicone or other compatible material)
-
Sterile syringes and needles
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, clinical isolates)
-
Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
This compound sulfate (analytical grade)
-
Partner antibiotic (if applicable, e.g., meropenem, piperacillin)
-
Saline or appropriate buffer for dilutions
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)
-
Agar plates containing various concentrations of this compound for selecting resistant subpopulations
-
Incubator
-
Shaking incubator or stirrer for the central reservoir
-
Spectrophotometer or other means for measuring bacterial density
II. Experimental Workflow Diagram
Caption: Workflow for a this compound hollow-fiber infection model experiment.
III. Step-by-Step Protocol
-
Bacterial Inoculum Preparation:
-
Culture the selected bacterial strain (e.g., P. aeruginosa) overnight in CAMHB at 37°C.
-
On the day of the experiment, dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 1 x 10⁸ CFU/mL. The exact starting inoculum may vary based on the specific experimental design.[9]
-
-
Hollow-Fiber System Assembly and Sterilization:
-
Assemble the hollow-fiber system, including the cartridge, central reservoir, and tubing, according to the manufacturer's instructions.
-
Sterilize the entire system, typically by autoclaving or using ethylene oxide.
-
-
System Equilibration and Inoculation:
-
Prime the system with pre-warmed CAMHB and allow it to equilibrate in an incubator at 37°C for at least 24 hours.
-
Inject the prepared bacterial inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge.
-
-
Pharmacokinetic Simulation and Dosing:
-
Simulate human pharmacokinetic profiles of this compound by administering the drug into the central reservoir. This is achieved by a computer-controlled pump system that adds drug and fresh medium while removing waste, thereby mimicking the desired half-life.
-
For this compound monotherapy, a common simulated regimen is 7 mg/kg administered as a 0.5-hour infusion every 24 hours.[5][10]
-
For combination studies, the partner antibiotic (e.g., meropenem) is co-administered, with its own simulated pharmacokinetic profile.[5][11]
-
-
Sampling and Analysis:
-
Collect samples from the ECS at predetermined time points (e.g., 0, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the total bacterial count.
-
To quantify the emergence of resistance, plate samples on agar containing 2.5x and 5x the baseline MIC of this compound.
-
Isolates from the resistant population plates can be further characterized by determining their MICs.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating this compound administration in a hollow-fiber infection model against P. aeruginosa.
Table 1: this compound Monotherapy Efficacy
| Bacterial Strain | This compound Regimen | Initial Inoculum (log₁₀ CFU/mL) | Maximum Bacterial Reduction (log₁₀ CFU/mL) | Time to Maximum Reduction (hours) | Observations | Reference |
| Carbapenem-Resistant P. aeruginosa | 7 mg/kg q24h | ~7.0 | ~7.0 | 4 | Rapid regrowth by 24 hours; substantial increase in resistant populations (MIC up to 32 mg/L).[5][12][13] | [5],[12],[13] |
| P. aeruginosa PAO1 | 10 mg/kg q24h | ~8.4 | ~7.0 | 24 | Rapid regrowth to control values, accompanied by an ~5-log₁₀ increase in less susceptible bacteria.[11] | [11] |
| Hypermutable P. aeruginosa PAOΔmutS | 10 mg/kg q24h | ~8.4 | ~4.0 | ~24 | Rapid regrowth with near-complete replacement by less susceptible bacteria by day 3.[9][11] | [11],[9] |
Table 2: this compound Combination Therapy Efficacy
| Bacterial Strain | This compound Regimen | Partner Drug Regimen | Maximum Bacterial Reduction (log₁₀ CFU/mL) | Resistance Suppression | Observations | Reference |
| Carbapenem-Resistant P. aeruginosa | 7 mg/kg q24h | Meropenem 6 g/day (Continuous Infusion) | >7.0 | Regrowth and resistance suppressed over 7 days.[12] | The mode of meropenem administration was critical for efficacy.[12] | [12] |
| Hypermutable P. aeruginosa PAOΔmutS | 10 mg/kg q24h | Meropenem 1 g q8h (0.5h infusion) | >7.0 | Regrowth to >6 log₁₀ CFU/mL by day 5 with high-level resistance.[9][11] | Initial synergistic killing followed by resistance emergence.[9] | [11],[9] |
| Hypermutable P. aeruginosa PAOΔmutS | 10 mg/kg q24h | Meropenem 3 g/day (Continuous Infusion) | >8.0 | No regrowth observed over 10 days.[9][11] | Synergistic killing and resistance suppression.[9] | [11],[9] |
| P. aeruginosa | 5, 7, or 10 mg/kg q24h/q48h | Piperacillin 4 g q4h (0.5h infusion) | ≥5.0 | Resistance suppressed over 8 days. | Combination demonstrated synergistic killing.[14] | [14] |
Logical Relationship Diagram
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Meropenem-Tobramycin Combination Regimens Combat Carbapenem-Resistant Pseudomonas aeruginosa in the Hollow-Fiber Infection Model Simulating Augmented Renal Clearance in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. A hollow fiber infection model to study intracellular and extracellular antibiotic activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Meropenem-Tobramycin Combination Dosage Regimen against Hypermutable and Nonhypermutable Pseudomonas aeruginosa via Mechanism-Based Modeling and the Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Meropenem-Tobramycin Combination Regimens Combat Carbapenem-Resistant Pseudomonas aeruginosa in the Hollow-Fiber Infection Model Simulating Augmented Renal Clearance in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and Evaluation of Piperacillin-Tobramycin Combination Dosage Regimens against Pseudomonas aeruginosa for Patients with Altered Pharmacokinetics via the Hollow-Fiber Infection Model and Mechanism-Based Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Bacterial Gene Expression Responses to Sub-Inhibitory Tobramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exposure of bacteria to antibiotic concentrations below the minimum inhibitory concentration (MIC), known as sub-inhibitory concentrations, does not typically result in cell death but can significantly alter bacterial gene expression, leading to changes in physiology, virulence, and the development of resistance.[1][2][3] Tobramycin, a potent aminoglycoside antibiotic, is known to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit.[4][5][6] Understanding the molecular responses of bacteria to sub-inhibitory concentrations of this compound is crucial for optimizing antibiotic therapies and combating the rise of antibiotic resistance.
These application notes provide a summary of key findings and detailed protocols for studying the gene and protein expression changes in bacteria, particularly Pseudomonas aeruginosa, when treated with sub-inhibitory concentrations of this compound.
Key Cellular Responses to Sub-Inhibitory this compound
Studies have revealed a complex and dose-dependent bacterial response to sub-inhibitory this compound. At the molecular level, this antibiotic can modulate transcription and translation, affecting a wide array of cellular processes.
1. Stress Response and Protein Quality Control: A predominant response to sub-inhibitory this compound is the upregulation of proteins involved in stress mitigation and protein quality control. This includes a significant increase in the expression of heat shock proteins and proteases.[7][8][9] For instance, the heat shock protein IbpA has been observed to be induced by as much as 90-fold.[7][8] This response is more pronounced at higher sub-inhibitory concentrations (e.g., 0.5 and 1 µg/ml).[7][8] The induction of these protective mechanisms helps bacteria to resist the detrimental effects of the antibiotic.[7][8]
2. Metabolic Adjustments: Lower sub-inhibitory concentrations of this compound (e.g., 0.1 and 0.5 µg/ml) have been shown to induce the expression of various metabolic enzymes.[7][8] Conversely, genes involved in energy metabolism and carbon compound catabolism are often downregulated.[10] This suggests a metabolic rewiring to adapt to the antibiotic-induced stress.
3. Virulence and Motility: Sub-inhibitory this compound has been observed to downregulate genes associated with bacterial motility and attachment.[10] Furthermore, it can interfere with quorum sensing systems, such as the RhlI/R system in P. aeruginosa, by reducing the production of signaling molecules like C4-HSL.[2][3] This can, in turn, affect the expression of virulence factors and biofilm formation.
4. Ribosome Rescue and Toxin-Antitoxin Systems: To counteract the effects of this compound on translation, bacteria may enhance the expression of genes involved in rescuing stalled ribosomes and tRNA methylation.[10] Additionally, an upregulation of type II toxin-antitoxin systems has been reported, which can contribute to a state of dormancy and antibiotic tolerance.[10]
Data Presentation: Quantitative Proteomic and Transcriptomic Changes
The following tables summarize the quantitative changes in protein and gene expression observed in Pseudomonas aeruginosa following treatment with sub-inhibitory concentrations of this compound.
Table 1: Differentially Expressed Proteins in P. aeruginosa Treated with Sub-Inhibitory this compound
| Protein | Function | This compound Concentration (µg/ml) | Exposure Time | Fold Change | Reference |
| IbpA | Heat Shock Protein | 0.5 | 60 min | ~84 | [9] |
| IbpA | Heat Shock Protein | 1.0 | 60 min | ~95 | [9] |
| ClpB | Chaperone/Protease | 0.5, 1.0 | 60 min | Increased | [7][8] |
| DnaK | Chaperone | 0.5, 1.0 | 60 min | Increased | [9] |
| GrpE | Chaperone | 0.5, 1.0 | 60 min | Increased | [9] |
| HtpG | Heat Shock Protein | 0.5, 1.0 | 60 min | Increased | [9] |
| Metabolic Enzymes | Various | 0.1, 0.5 | 60 min | Increased | [7][8] |
| AprA | Virulence Factor | Not Specified | Not Specified | Decreased | [11] |
| MexA | Efflux Pump | Not Specified | Not Specified | Conserved | [11] |
| MexB | Efflux Pump | Not Specified | Not Specified | Conserved | [11] |
Table 2: Differentially Regulated Gene Functional Classes in P. aeruginosa Treated with Sub-Inhibitory this compound
| Functional Class | Regulation | Level of Regulation | Reference |
| Transcriptional Regulators | Up-regulated | Transcription & Translation | [10] |
| RNA Processing and Translation | Up-regulated | Transcription & Translation | [10] |
| Energy Metabolism | Down-regulated | Transcription | [10] |
| Carbon Compound Catabolism | Down-regulated | Transcription | [10] |
| Cell Wall/LPS/Capsule Synthesis | Down-regulated | Transcription | [10] |
| Motility and Attachment | Down-regulated | Transcription | [10] |
| Amino Acid Biosynthesis and Metabolism | Down-regulated | Translation | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound for a given bacterial strain using the broth microdilution method.
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single, well-isolated colony from an overnight culture plate.
-
Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Bacterial Culture and Treatment with Sub-Inhibitory this compound
This protocol describes the culturing and treatment of bacteria with sub-inhibitory concentrations of this compound for gene expression analysis.
-
Bacterial Culture:
-
Inoculate the bacterial strain of interest into a suitable liquid medium (e.g., Luria-Bertani broth or synthetic cystic fibrosis medium).[10]
-
Grow the culture overnight at 37°C with shaking.
-
-
Sub-culture and Growth:
-
Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
This compound Treatment:
-
Harvesting Cells:
-
After the desired treatment time, harvest the bacterial cells by centrifugation at a speed sufficient to pellet the cells (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium and antibiotic.
-
The cell pellets can then be used for RNA or protein extraction.
-
Protocol 3: RNA Extraction and Transcriptomic Analysis (RNA-Seq)
This protocol provides a general workflow for RNA extraction and subsequent RNA-sequencing analysis.
-
RNA Extraction:
-
Resuspend the bacterial cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol).
-
Disrupt the cells using mechanical methods (e.g., bead beating) or enzymatic digestion (e.g., lysozyme).
-
Extract total RNA using a phenol-chloroform extraction followed by isopropanol precipitation, or use a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference bacterial genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the this compound-treated and control samples.
-
Perform functional enrichment analysis of the differentially expressed genes.
-
Protocol 4: Protein Extraction and Proteomic Analysis (LC-MS/MS)
This protocol outlines a general workflow for protein extraction and analysis by liquid chromatography-tandem mass spectrometry.
-
Protein Extraction:
-
Resuspend the bacterial cell pellet in a lysis buffer containing detergents and protease inhibitors.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Protein Digestion:
-
Denature the proteins using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database of the target bacterium to identify peptides and proteins.
-
Quantify the relative abundance of proteins across different samples.
-
Identify differentially expressed proteins between the this compound-treated and control samples.
-
Perform functional analysis of the differentially expressed proteins.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for gene expression studies.
Caption: Bacterial response to sub-inhibitory this compound.
References
- 1. Transcriptional modulation of bacterial gene expression by subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound at subinhibitory concentration inhibits the RhlI/R quorum sensing system in a Pseudomonas aeruginosa environmental isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound at subinhibitory concentration inhibits the RhlI/R quorum sensing system in a Pseudomonas aeruginosa environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Dynamic Proteome Response of Pseudomonas aeruginosa to this compound Antibiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Proteome Response of Pseudomonas aeruginosa to this compound Antibiotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Tobramycin in the Treatment of Bone and Joint Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tobramycin in treating bone and joint infections. This document details the mechanism of action, pharmacokinetic properties, and clinical applications of this compound, with a focus on local delivery systems. Detailed experimental protocols are provided for key assays relevant to the study of this compound's efficacy in this context.
Introduction to this compound
This compound is a potent, broad-spectrum aminoglycoside antibiotic derived from Streptomyces tenebrarius. It is particularly effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, a common pathogen in bone and joint infections.[1] this compound is also active against some Gram-positive bacteria, such as Staphylococcus aureus.[2] Its use in orthopedics is well-established, both for the treatment of existing infections like osteomyelitis and for prophylaxis against prosthetic joint infections (PJIs).[2][3][4]
The primary mechanism of action of this compound involves the inhibition of bacterial protein synthesis.[5][6] The drug binds to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death.[5][7] this compound exhibits concentration-dependent bactericidal activity and a post-antibiotic effect, meaning its killing action continues even after the drug concentration falls below the minimum inhibitory concentration (MIC).[7]
Signaling Pathway of this compound's Antibacterial Action
The following diagram illustrates the mechanism of action of this compound in a bacterial cell.
Quantitative Data Summary
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against common pathogens in bone and joint infections.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | <0.25 - >512 | 1 | 8 |
| Staphylococcus aureus | Data varies by strain | - | - |
| Klebsiella pneumoniae | ~2.3 | - | - |
Data sourced from multiple studies. MIC values can vary significantly between strains.[8]
This compound Elution from Local Delivery Systems
Local delivery systems are crucial for achieving high antibiotic concentrations at the infection site while minimizing systemic toxicity.
| Delivery System | This compound Concentration | Duration |
| Bone Cement (PMMA) | ||
| Low-dose (prophylaxis) | 6.8 - 31.8 µg/mL (intraarticular) | Up to 48 hours |
| High-dose (treatment) | Can be significantly higher | Extended periods |
| Bone Allograft | 490 - 9,800 mg/L | - |
| Calcium Sulfate Beads | High local concentrations | Sustained release |
Concentrations are highly dependent on the formulation and local environment.[4][9][10][11]
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
References
- 1. Innovations in osteomyelitis research: A review of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orthopaedicsone.com [orthopaedicsone.com]
- 3. ors.org [ors.org]
- 4. Determination of this compound and Vancomycin Exposure Required to Eradicate Biofilms on Muscle and Bone Tissue In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wheelessonline.com [wheelessonline.com]
- 6. droracle.ai [droracle.ai]
- 7. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Generic this compound Elutes From Bone Cement Faster Than Proprietary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 11. Bone allograft impregnated with this compound and vancomycin delivers antibiotics in high concentrations for prophylaxis against bacteria commonly associated with prosthetic joint infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tobramycin Dosage & Minimizing Nephrotoxicity in Animal Models
Welcome to the technical support center for researchers utilizing tobramycin in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design, minimize nephrotoxicity, and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most effective dosing strategy to minimize this compound-induced nephrotoxicity in animal models?
A1: The consensus from numerous preclinical studies is that a once-daily dosing (ODD) regimen is significantly less nephrotoxic than multiple-daily dosing (MDD) regimens, even when the total daily dose is equivalent.[1][2][3][4] ODD regimens are associated with lower accumulation of this compound in the renal cortex, leading to reduced tubular damage.[3]
Q2: What are the key biomarkers to monitor for this compound-induced nephrotoxicity?
A2: Beyond traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN), several more sensitive and earlier-detecting urinary biomarkers are recommended. These include:
-
Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubule injury.
-
N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme released from damaged proximal tubule cells.[2][5]
-
Alanine aminopeptidase (AAP): A brush border enzyme of the proximal tubule.[2][5]
-
Clusterin: Upregulated in response to renal tubular injury.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): An early marker of acute kidney injury.
Monitoring these biomarkers can provide an earlier indication of renal damage than changes in sCr or BUN.
Q3: What is the underlying mechanism of this compound-induced nephrotoxicity?
A3: this compound, like other aminoglycosides, is actively taken up by the proximal tubular cells of the kidney. Inside the cells, it accumulates in lysosomes, leading to lysosomal dysfunction and rupture.[6] This triggers a cascade of events including oxidative stress, mitochondrial damage, and the activation of inflammatory signaling pathways such as p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), ultimately leading to apoptosis and necrosis of the tubular cells.[7]
Q4: Are there any known protective agents that can be co-administered with this compound to reduce nephrotoxicity?
A4: Research has shown that co-administration of antioxidants can ameliorate this compound-induced nephrotoxicity. These agents work by counteracting the oxidative stress that is a key component of the damage mechanism. For example, some studies have shown a protective effect with the co-administration of ceftriaxone, which may reduce the renal accumulation of this compound and inhibit enzymatic activity that contributes to toxicity.
Troubleshooting Guides
Problem: I am observing significant nephrotoxicity in my animal model despite using a standard this compound dose.
| Possible Cause | Troubleshooting Step |
| Dosing Regimen: | Multiple-daily dosing (MDD) is known to be more nephrotoxic. |
| Solution: Switch to a once-daily dosing (ODD) regimen with the same total daily dose.[1][3][4] | |
| Animal Strain/Sex: | Different rat strains and sexes can have varying susceptibilities to nephrotoxicity. |
| Solution: Review the literature for data on the specific strain and sex you are using. Consider a pilot study to determine the optimal dose for your specific model. | |
| Hydration Status: | Dehydration can exacerbate this compound-induced kidney injury. |
| Solution: Ensure animals have ad libitum access to water and monitor for signs of dehydration. | |
| Concomitant Medications: | Co-administration of other nephrotoxic drugs (e.g., vancomycin, certain diuretics) can potentiate this compound's toxicity.[8] |
| Solution: Review all administered compounds for potential drug-drug interactions that could enhance nephrotoxicity. |
Problem: My serum creatinine and BUN levels are not showing significant changes, but I suspect early-stage kidney injury.
| Possible Cause | Troubleshooting Step |
| Insensitive Biomarkers: | Serum creatinine and BUN are not sensitive markers of early renal injury.[9] |
| Solution: Measure more sensitive urinary biomarkers such as KIM-1, NAG, AAP, or NGAL.[2][5][10] These markers can detect tubular damage before functional changes are evident in sCr and BUN. | |
| Timing of Measurement: | Changes in sCr and BUN may only become apparent after significant renal damage has occurred. |
| Solution: Collect urine samples at earlier time points during your study to assess for changes in early-detection biomarkers. |
Quantitative Data Summary
Table 1: Comparison of Nephrotoxicity Markers Between Once-Daily Dosing (ODD) and Multiple-Daily Dosing (MDD) of this compound in Critically Ill Patients.
| Marker | ODD Regimen | MDD Regimen | p-value | Reference |
| Creatinine Clearance (mL/min) | 70 ± 18.6 | 64.8 ± 17.5 | 0.047 | [2] |
| Alanine Aminopeptidase (AAP) (units/24 hrs) | 5.2 ± 2.1 | 8.7 ± 2.9 | < 0.01 | [2] |
| N-acetyl-β-d-glucosaminidase (NAG) (units/24 hrs) | 6.8 ± 3.1 | 14.7 ± 4.9 | < 0.01 | [2] |
| Incidence of Nephrotoxicity | 5 of 25 patients (20%) | 12 of 29 patients (41%) | 0.142 | [2] |
Table 2: Effect of this compound Dosage Regimen on Renal Injury in a Rat Model.
| Dosage Regimen (Total Daily Dose: 60 mg/kg) | Relative Degree of Kidney Injury | Reference |
| 10 mg/kg every 4 hours | Most Severe | [3] |
| 20 mg/kg every 8 hours | Intermediate | [3] |
| 30 mg/kg every 12 hours | Milder | [3] |
| 60 mg/kg every 24 hours (ODD) | Least Severe | [3] |
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in a Rat Model
This protocol provides a general framework for inducing nephrotoxicity in rats to study the effects of different this compound dosing regimens.
-
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Sex: Female rats are often used.[11]
-
Weight: 200-250 g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
-
Experimental Groups:
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Control Group: Administer sterile saline intraperitoneally (i.p.) or subcutaneously (s.c.) once daily.
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MDD Group: Administer this compound at a total daily dose of 40-60 mg/kg, divided into multiple doses (e.g., 20 mg/kg every 12 hours or 10 mg/kg every 6 hours) via i.p. or s.c. injection.[3]
-
ODD Group: Administer this compound as a single daily dose of 40-60 mg/kg via i.p. or s.c. injection.
-
-
Treatment Duration:
-
Administer treatments for a period of 7 to 14 days.
-
-
Sample Collection:
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Urine: Collect 24-hour urine samples using metabolic cages at baseline and on specified days throughout the study (e.g., days 3, 7, 10, and 14).
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Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study for serum analysis.
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Kidney Tissue: At the end of the study, euthanize the animals and perfuse the kidneys with cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Protocol 2: Measurement of Kidney Injury Biomarkers
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Serum Creatinine and BUN:
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Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Urinary Biomarkers (KIM-1, NAG, NGAL):
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Use commercially available ELISA kits specific for rat urinary biomarkers.
-
Centrifuge urine samples to remove debris before performing the assays.
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Normalize biomarker concentrations to urinary creatinine levels to account for variations in urine output.
-
-
Histopathology:
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Embed formalin-fixed kidney tissues in paraffin and section them at 4-5 µm.
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Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other morphological changes.
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Score the degree of renal damage semi-quantitatively by a blinded pathologist.
-
Visualizations
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: General experimental workflow for assessing this compound nephrotoxicity.
References
- 1. Once-daily vs. continuous aminoglycoside dosing: efficacy and toxicity in animal and clinical studies of gentamicin, netilmicin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of once-daily dosing vs. multiple daily dosing of this compound on enzyme markers of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of this compound dosage regimens on nephrotoxicity, ototoxicity, and antibacterial efficacy in a rat model of subcutaneous abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histological Study on the Effect of this compound Dosage Regimens on Renal Proximal Tubular Cells in the Rats [pjms.com.pk]
- 5. researchgate.net [researchgate.net]
- 6. Influence of dosage regimen on experimental this compound nephrotoxicity. A biochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Biomarkers for Predicting Kidney Injury Due to Drugs Using “Omic” Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity of low doses of this compound in rats: effect of the time of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tobramycin Resistance in Klebsiella pneumoniae
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the complexities of tobramycin resistance in clinical isolates of Klebsiella pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms driving this compound resistance in Klebsiella pneumoniae?
A1: this compound resistance in K. pneumoniae is multifactorial. The most common mechanisms include:
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Enzymatic Modification: The bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to its ribosomal target. A key mechanism is the enzymatic acetylation of this compound by enzymes like kanamycin acetyltransferase (KAT).[1][2][3]
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Reduced Permeability: Mutations in the genes encoding for outer membrane porins (e.g., OmpK35 and OmpK36) can decrease the influx of this compound into the bacterial cell, effectively lowering its intracellular concentration.[3][4]
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Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the cell before it can reach its target.[3][4]
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Target Site Modification: Although less common for aminoglycosides, methylation of the 16S rRNA can prevent this compound from binding to the ribosome.
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Biofilm Formation: Bacteria within a biofilm are encased in a protective matrix, which can physically limit antibiotic penetration and create a physiologically resistant state.[3][5] Strains within biofilms can be 10 to 1000 times more resistant than their planktonic counterparts.[5]
Caption: Key mechanisms of this compound resistance in K. pneumoniae.
Q2: What are the most promising strategies to overcome this compound resistance?
A2: Current research focuses on several key strategies:
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Combination Therapy: Combining this compound with another antibiotic can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[6][7] This is often evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[8] Combinations of polymyxin B with carbapenems or tigecycline have shown bactericidal activity against resistant strains.[6]
-
Novel Therapeutics: The development of new agents is critical. Promising areas include antimicrobial peptides, bacteriophage therapy, and nanotechnology-based drug delivery systems that can enhance antibiotic efficacy or bypass resistance mechanisms.[5][9]
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Drug Repurposing: Using existing drugs approved for other indications in combination with this compound can be a faster route to clinical application.[10]
Q3: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
A3: The FIC Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of two antibiotics when used in combination.[8] It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay. The formula is:
FIC Index = FIC A + FIC B
Where:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC Index value is summarized in the data table below.
Quantitative Data Summary
Table 1: Example this compound MICs for Susceptible vs. Resistant K. pneumoniae
| Strain Type | Typical this compound MIC Range (µg/mL) | Interpretation |
| Susceptible | < 5 | The organism's growth is inhibited by clinically achievable concentrations of this compound.[11] |
| Resistant | ≥ 20 | The organism is not inhibited by typical therapeutic doses, often due to specific resistance mechanisms.[1][2] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values
| FIC Index Value | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[8][12] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of individual effects.[12] |
| > 1.0 to < 4.0 | Indifference | The combined effect is similar to the most active single agent.[8][12] |
| ≥ 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[8] |
Troubleshooting Guides
Q: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across experiments. What are the possible causes?
A: Inconsistent MIC values are a common issue. Here are several factors to investigate:
-
Inoculum Density: The final inoculum concentration is critical. Ensure you are starting with a standardized bacterial suspension, typically adjusted to a 0.5 McFarland standard, and then diluting it appropriately to achieve the target CFU/mL in the wells.[13] Both high and low densities can alter the apparent MIC.
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Media Composition: The concentration of divalent cations, particularly magnesium (Mg²⁺), in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides like this compound.[11] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
-
Incubation Conditions: Verify that incubation temperature (35-37°C) and duration (16-20 hours) are consistent.[14] Extended incubation can lead to drug degradation or the emergence of resistant subpopulations.
-
Pipetting Errors: When performing serial dilutions, small inaccuracies can be magnified. Ensure pipettes are calibrated and use fresh tips for each dilution step.
-
Reading the Endpoint: Growth can sometimes be faint. Use a consistent light source and background to read the plates. The MIC is the lowest concentration with no visible growth.[13]
Caption: Troubleshooting logic for inconsistent MIC results.
Q: I am not observing the expected synergy in my checkerboard assay. What should I check?
A: A lack of synergy can be due to biological or technical reasons:
-
True Lack of Synergy: The combination of agents may genuinely have an additive or indifferent interaction against your specific K. pneumoniae isolate.
-
Incorrect Concentration Range: The tested concentrations for one or both drugs might be too high or too low. The range should span from well above to well below the individual MICs.
-
Drug Stability: Ensure the compounds are stable in the media and under the incubation conditions used. Some compounds may degrade over 18 hours.
-
FIC Calculation Errors: Double-check the identification of the MICs for each drug alone and in every combination. A small error in identifying the first well with no growth can significantly alter the FIC index.
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Timing of Drug Addition: Standard protocols add both agents simultaneously. Some interactions, however, are sequence-dependent.[12] Consider if pre-exposure to one agent might be necessary to potentiate the other.
Q: My in vivo mouse model of infection is not showing therapeutic efficacy with a drug combination that was synergistic in vitro. What are common pitfalls?
A: Translating in vitro success to in vivo models is challenging. Consider these factors:
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Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may not be reaching the site of infection (e.g., lungs in a pneumonia model) at a high enough concentration or for a sufficient duration.[15] Check the bioavailability, half-life, and tissue distribution of your compounds.
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Inoculum Virulence and Load: The bacterial challenge dose might be too high, overwhelming the host's immune system and the therapeutic effect of the drugs.[16] Perform a dose-ranging study to find an appropriate inoculum (CFU/mouse).
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Host Immune Status: The immune status of the mouse strain can significantly impact outcomes.[16] Infections in neutropenic mice are often more severe and may require more aggressive treatment than in immunocompetent mice.
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Timing of Treatment: The timing of the first dose post-infection is critical. Delaying treatment can allow the infection to become too established to be controlled.[17]
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Model Appropriateness: Ensure the chosen animal model (e.g., pneumonia, bacteremia, sepsis) is relevant to the clinical indication you are studying.[18][19]
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.[13][20]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (prepare according to CLSI guidelines)
-
K. pneumoniae isolate, grown overnight on an agar plate
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: In a separate plate or in tubes, perform a two-fold serial dilution of the this compound stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Plate Setup: Add 50 µL of each antibiotic dilution to the corresponding wells of the final 96-well test plate. Also include a "growth control" well (50 µL of CAMHB without antibiotic) and a "sterility control" well (100 µL of uninoculated CAMHB).
-
Prepare Bacterial Inoculum:
-
Select several colonies from the overnight culture and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control). This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should be clear.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay evaluates the interaction between two antimicrobial agents.[8][21][22]
Procedure:
-
Plate Setup: Use a 96-well plate. Drug A (e.g., this compound) will be serially diluted horizontally, and Drug B (a novel compound) will be serially diluted vertically.
-
Prepare Dilutions:
-
Along the x-axis (e.g., columns 1-10), add 50 µL of CAMHB to each well. Then, add 50 µL of a 4x concentrated stock of Drug A to column 1 and perform a two-fold serial dilution across to column 10, discarding the final 50 µL from column 10. Column 11 will have no Drug A (growth control for Drug B).
-
Now, prepare 2x concentrated dilutions of Drug B in CAMHB corresponding to each row (e.g., rows A-G).
-
Add 50 µL of the appropriate 2x Drug B dilution to all wells in its corresponding row (columns 1-11). Row H will have no Drug B (growth control for Drug A).
-
-
Inoculation: Prepare the bacterial inoculum as described in the MIC protocol (to a final concentration of 5 x 10⁵ CFU/mL in the wells). Add 100 µL of this inoculum to all wells from A1 to H11.
-
Controls: Well H12 should be a growth control (no drugs), and G12 a sterility control (no bacteria).
-
Incubation and Reading: Incubate for 16-20 hours at 37°C. Read the MIC of each drug alone (from row H and column 11) and the MIC of each combination.
-
Calculation: For each well that shows growth inhibition, calculate the FIC Index as described in the FAQ section. The lowest FIC Index on the plate represents the nature of the interaction.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Transferrable resistance to this compound in Klebsiella pneumoniae and Enterobacter cloacae associated with enzymatic acetylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. dovepress.com [dovepress.com]
- 4. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]
- 5. Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant Klebsiella pneumoniae With Different Carbapenemases and Sequence Types [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Breaking the resistance: integrative approaches with novel therapeutics against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Development of a mouse model for Klebsiella pneumoniae-associated neonatal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
How to prevent Tobramycin degradation during sample preparation for HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tobramycin during sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3] Key factors that can induce degradation during sample preparation include:
-
Extreme pH: Both acidic and alkaline conditions can cause hydrolysis of the glycosidic bonds in the this compound molecule.[1][2]
-
Oxidation: At neutral pH, oxidation is the major degradation pathway.[1][2] This can be accelerated by the presence of oxidizing agents, metal ions, and exposure to air.
-
Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2][3]
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Light Exposure: Exposure to UV light has been identified as a potential stress condition that can lead to degradation.[4][5]
-
Incompatible Excipients: Certain formulation components, such as high concentrations of borate buffers, sodium chloride, and polysorbate 80, have been shown to increase this compound degradation.[3]
Q2: What are the known degradation products of this compound?
Commonly identified degradation products of this compound include:
The presence of these impurities can indicate the extent of degradation in a sample.
Q3: Is a derivatization step necessary for this compound analysis by HPLC?
This compound lacks a strong UV-absorbing chromophore, which makes its detection by UV-Vis detectors challenging.[8][9] Therefore, many traditional HPLC methods employ a pre-column derivatization step to attach a UV-active label to the molecule. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[4]
However, direct UV detection is possible under specific conditions. By using a mobile phase with a high pH (e.g., pH 10), the hydroxyl groups of this compound can be deprotonated, allowing for detection at low UV wavelengths (e.g., 210 nm).[8][9] Another highly sensitive method that does not require derivatization is High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD).[7][10][11]
Q4: Can this compound adsorb to sample vials?
Yes, this compound has been reported to adsorb to glass surfaces, particularly at low concentrations.[11] To prevent loss of analyte and ensure accurate quantification, it is highly recommended to use polypropylene vials for sample and standard preparations.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound peak area or poor recovery | 1. Degradation during sample preparation: Exposure to extreme pH, high temperature, or light. 2. Adsorption to glassware: Use of glass vials for dilute solutions. 3. Incomplete extraction from the matrix. | 1. Control pH: Maintain a near-neutral pH (around 7.0) in your sample diluent. If using a high pH mobile phase for direct UV detection, minimize the time the sample is in this solution before injection. 2. Control Temperature: Prepare samples on ice or at refrigerated temperatures (2-8°C).[1] Avoid prolonged exposure to room temperature. 3. Protect from Light: Use amber vials or protect samples from direct light.[4][5] 4. Use appropriate vials: Use polypropylene vials instead of glass to prevent adsorption.[11] 5. Optimize extraction: Ensure your sample extraction procedure is validated for efficiency. |
| Appearance of extra peaks in the chromatogram | 1. Sample degradation: The extra peaks are likely degradation products. 2. Contamination: Contamination from the sample matrix, solvent, or equipment. | 1. Confirm degradation: Compare the retention times of the extra peaks with known this compound degradation product standards (e.g., nebramine, neamine). 2. Implement preventative measures: Follow the recommendations for preventing degradation (pH, temperature, and light control). 3. Run a blank: Inject the sample diluent to check for solvent or system contamination. |
| Shifting retention times | 1. Changes in mobile phase pH: Inconsistent preparation of the mobile phase. 2. Column degradation: Harsh pH conditions can damage the HPLC column. 3. Inconsistent temperature. | 1. Ensure consistent mobile phase preparation: Prepare fresh mobile phase daily and carefully check the pH. 2. Use a suitable column: Select a column that is stable at the pH of your mobile phase. 3. Use a column thermostat: Maintain a constant column temperature to ensure reproducible chromatography. |
| Yellowing of the sample solution | Oxidative degradation: The development of a yellow color is often an initial sign of this compound oxidation.[3] | 1. Use antioxidants: Consider adding an antioxidant like sodium sulfite to your sample diluent, especially if the sample will not be analyzed immediately.[3] 2. De-gas solvents: Use degassed solvents for sample preparation and mobile phase to minimize dissolved oxygen. 3. Minimize headspace: Fill sample vials as much as possible to reduce the amount of air in the headspace. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC with Pre-column Derivatization
This protocol is based on methods requiring derivatization for UV detection.[4]
-
Sample Dilution:
-
Accurately weigh and transfer a portion of the sample containing this compound into a polypropylene volumetric flask.
-
Dissolve and dilute to volume with purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.2). Prepare samples at a concentration suitable for the validated range of the assay.
-
-
Derivatization Step (Example with DNFB):
-
In a polypropylene vial, mix an aliquot of the diluted sample with the derivatizing agent solution (e.g., 2,4-dinitrofluorobenzene in a suitable solvent) and a buffer to maintain the optimal pH for the reaction.
-
The reaction is typically carried out at an elevated temperature for a specific time (e.g., 70°C for 20 minutes).[4] This step should be optimized for your specific method.
-
-
Quenching and Dilution:
-
After the incubation period, cool the reaction mixture and quench the reaction by adding a suitable reagent (e.g., an acidic solution like 0.8 mM sulfuric acid).[4]
-
Dilute the derivatized sample to the final concentration with the mobile phase.
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.
-
-
Analysis:
-
Inject the sample into the HPLC system for analysis.
-
Protocol 2: Sample Preparation for HPLC with Direct UV Detection
This protocol is adapted for methods utilizing direct UV detection at high pH.[8][9]
-
Sample Dilution:
-
Accurately weigh and transfer a portion of the sample into a polypropylene volumetric flask.
-
Dissolve and dilute to volume with purified water.
-
-
Final Dilution:
-
Perform the final dilution of the sample in the mobile phase (e.g., 0.05 M diammonium hydrogen phosphate, pH adjusted to 10.0 with tetramethyl ammonium hydroxide) just prior to injection to minimize exposure to the high pH.[8]
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter compatible with alkaline solutions into an HPLC vial.
-
-
Analysis:
-
Immediately inject the sample into the HPLC system.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Details | Typical Degradation Observed | Reference(s) |
| Acid Hydrolysis | 2N HCl, 60°C for 30 min | Significant degradation | [5] |
| Base Hydrolysis | 2N NaOH, 60°C for 30 min | Significant degradation | [5] |
| Oxidation | 20% H₂O₂, 60°C for 30 min | Significant degradation | [5] |
| Thermal Degradation | 60°C | Degradation observed | [5] |
| UV Light | 200 Watt hours/m² | Degradation observed | [5] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound HPLC sample preparation.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. usp.org [usp.org]
- 7. Identification of this compound impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Factors affecting Tobramycin bioactivity in different culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tobramycin. Here you will find information on factors that can influence its bioactivity in different culture media, along with detailed experimental protocols and data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain when using different culture media?
A1: The bioactivity of this compound, an aminoglycoside antibiotic, is highly dependent on the composition of the culture medium. Several factors can lead to variable MIC values:
-
Cation Concentration: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), are known to interfere with this compound's activity.[1][2] These cations can antagonize the binding of the positively charged this compound molecule to the negatively charged bacterial membrane, thus reducing its uptake and efficacy.[3] Different media formulations have varying concentrations of these ions, leading to different MIC results.
-
pH of the Medium: this compound is more active at a neutral or slightly alkaline pH.[2] An acidic environment can reduce its effectiveness.[4][5] The pH of the culture medium can influence the ionization state of both the antibiotic and the bacterial cell surface, affecting their interaction.
-
Presence of Anionic Polymers: Substances like DNA and F-actin, which can be present in high concentrations in certain infection models or complex media, can bind to the cationic this compound and reduce its bioavailability.[6][7][8]
-
Agar Components: The source and composition of agar used in solid media can also impact this compound's diffusion and activity, contributing to variability in zone diameters during disk diffusion testing.[1]
Q2: My this compound solution appears to have lost potency over time. How should I store it and are there any known inactivating factors?
A2: this compound is generally stable, but its potency can be affected by storage conditions and interactions with other substances.
-
Storage: For long-term storage, it is recommended to store this compound solutions frozen. For shorter periods, refrigeration at 2-8°C is typically adequate. Avoid repeated freeze-thaw cycles.
-
Inactivation by Other Antibiotics: Co-incubation with certain beta-lactam antibiotics, such as carbenicillin, can lead to the inactivation of this compound, especially at higher concentrations and over extended periods.[9] This is a crucial consideration for in vitro synergy studies.
-
pH-Dependent Degradation: this compound is most stable at a neutral pH. It can undergo hydrolysis in both acidic and basic solutions, although the degradation is slow.[10]
Q3: I am performing a disk diffusion assay and the zone of inhibition for this compound is smaller than expected. What could be the cause?
A3: Several factors can lead to smaller than expected zones of inhibition in a disk diffusion assay:
-
High Divalent Cation Concentration in Agar: As mentioned, elevated levels of Ca²⁺ and Mg²⁺ in the Mueller-Hinton Agar (MHA) can significantly reduce the activity of this compound, resulting in smaller inhibition zones.[2] It is crucial to use MHA with cation concentrations within the range recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Size: A heavier bacterial inoculum can overwhelm the antibiotic, leading to reduced zone sizes. It is important to standardize the inoculum to a 0.5 McFarland turbidity standard.[2]
-
Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Thinner agar may result in larger zones, while thicker agar can restrict diffusion and lead to smaller zones.
-
Incubation Conditions: Ensure proper incubation temperature and duration as specified in standardized protocols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between experiments. | 1. Variation in media batches (cation content, pH).2. Inconsistent inoculum preparation.3. Deterioration of this compound stock solution. | 1. Use the same lot of culture medium for comparative experiments. If not possible, perform quality control with a reference strain.2. Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard).3. Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| No bacterial growth in the positive control well of a microdilution plate. | 1. Error in inoculum addition.2. Contamination of the culture medium with an inhibitory substance. | 1. Carefully review your pipetting technique. Ensure all wells, including the positive control, are inoculated.2. Test a new batch of culture medium. |
| Growth observed in all wells, including those with high this compound concentrations. | 1. The bacterial strain is highly resistant to this compound.2. The this compound stock solution has lost its activity.3. Incorrect preparation of antibiotic dilutions. | 1. Confirm the expected resistance profile of your strain. Test a known susceptible control strain in parallel.2. Prepare a fresh stock solution of this compound and re-test.3. Carefully check your calculations and dilution steps. |
| Discrepancy between broth dilution and agar-based susceptibility results. | 1. Differences in cation content between the broth and agar media.2. Inherent differences in the principles of the two methods (diffusion vs. direct contact). | 1. Be aware that such discrepancies can occur. Broth microdilution is generally considered the gold standard.[11]2. If using agar-based methods, ensure the medium is appropriate and quality-controlled for aminoglycoside susceptibility testing. |
Quantitative Data
Table 1: Influence of Culture Medium on this compound MICs against Pseudomonas aeruginosa
| Culture Medium | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference Strain (e.g., ATCC 27853) MIC Range (µg/mL) |
| Mueller-Hinton Broth (Cation-Adjusted) | 1 | 4 | 0.5 - 2 |
| Tryptic Soy Broth | 2 | 8 | 1 - 4 |
| Nutrient Broth | 4 | 16 | 2 - 8 |
Note: These are representative values and can vary depending on the specific isolates and media lots. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Effect of Divalent Cations on this compound MIC against P. aeruginosa
| Cation Added to Mueller-Hinton Broth | Concentration | This compound MIC (µg/mL) |
| None (Control) | - | 1 |
| MgCl₂ | 25 mg/L | 2 |
| MgCl₂ | 50 mg/L | 4 |
| CaCl₂ | 50 mg/L | 2 |
| CaCl₂ | 100 mg/L | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
Sterile water or appropriate solvent
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store aliquots at -20°C or below.
-
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.25 µg/mL in the microtiter plate wells.
-
The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final this compound concentration range of 32 µg/mL to 0.125 µg/mL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Agar Dilution for this compound MIC Determination
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
This compound powder
-
Sterile water
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculum replicating device
Procedure:
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to create a range of concentrations (e.g., 0.25 to 64 µg/mL). Mix well.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate the Plates:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
-
Visualizations
References
- 1. Effect of cation content of agar on the activity of gentamicin, this compound, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The influence of pH on the cardiac depressant action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound and pH in cultured chick tibiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 7. Cationic amphiphiles increase activity of aminoglycoside antibiotic this compound in the presence of airway polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Evaluation of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Challenges in delivering Tobramycin across the blood-brain barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the delivery of Tobramycin across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to deliver this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective, protective barrier that separates the circulating blood from the brain's extracellular fluid. This compound, being an aminoglycoside antibiotic, is a polar and hydrophilic molecule. These properties hinder its ability to passively diffuse across the lipid-rich membranes of the endothelial cells that form the BBB. Consequently, systemically administered this compound achieves very low concentrations in the cerebrospinal fluid (CSF), often insufficient for therapeutic effect against central nervous system (CNS) infections.
Q2: What are the main strategies being explored to overcome the BBB for this compound delivery?
A2: The main strategies focus on either bypassing or temporarily increasing the permeability of the BBB, or on utilizing endogenous transport systems. These include:
-
Nanoparticle-mediated delivery: Encapsulating this compound within nanoparticles (e.g., PLGA-based) can protect the drug and facilitate its transport across the BBB.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to transiently and locally open the tight junctions of the BBB, allowing drugs like this compound to enter.
-
Receptor-Mediated Transcytosis (RMT): This approach involves attaching this compound (or its nanoparticle carrier) to a ligand that binds to specific receptors (like the transferrin receptor) on the surface of BBB endothelial cells, tricking the cell into transporting the drug across.[1][2][3]
Q3: What are the common in vitro models used to study this compound's BBB permeability?
A3: In vitro BBB models are crucial for initial screening and mechanistic studies. Common models include:
-
Monolayer cultures: Using a single layer of brain endothelial cells (like the bEnd.3 cell line) on a porous membrane (e.g., Transwell insert).
-
Co-culture models: These are more advanced and better mimic the in vivo environment by culturing endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes. This co-culture enhances the tightness of the barrier.
-
Microfluidic "BBB-on-a-chip" models: These represent the state-of-the-art, incorporating physiological shear stress from fluid flow, which is crucial for maintaining BBB characteristics.
Q4: What are the potential neurotoxic effects of this compound that I should be aware of in my experiments?
A4: this compound can exhibit neurotoxicity, primarily in the form of ototoxicity (damage to the auditory and vestibular systems) and neuromuscular blockade. While these are more pronounced with systemic administration, it is a critical consideration if you are developing a delivery system that significantly increases brain concentrations. It's important to monitor for these effects in any in vivo studies.
Troubleshooting Guides
In Vitro BBB Model Experiments
Problem: Low Trans-Endothelial Electrical Resistance (TEER) values in my in vitro BBB model.
-
Possible Cause 1: Incomplete cell monolayer confluence.
-
Solution: Ensure cells are seeded at a high enough density and allow sufficient time for them to form a tight monolayer. Visually inspect the monolayer using microscopy before starting your permeability assay.
-
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution: The presence of astrocytes or pericytes in a co-culture system is known to significantly increase TEER values. If using a monoculture, consider switching to a co-culture model. Also, ensure the culture medium is optimized; for some cell lines, serum-free media can enhance barrier properties.[4]
-
-
Possible Cause 3: Issues with the Transwell insert.
-
Solution: Ensure the inserts are properly coated with an extracellular matrix component (e.g., collagen, fibronectin) to promote cell adhesion and spreading. Check for any manufacturing defects in the inserts.
-
-
Possible Cause 4: Measurement technique.
-
Solution: Be consistent with your TEER measurement technique. Ensure the electrodes are placed in the same position and depth for each reading. Allow the system to equilibrate to the correct temperature before taking measurements.
-
Problem: High variability in my this compound permeability measurements across the in vitro BBB model.
-
Possible Cause 1: Inconsistent monolayer integrity.
-
Solution: Always measure TEER before and after each permeability experiment to ensure the barrier integrity was maintained throughout. Discard data from any wells where the TEER value dropped significantly.
-
-
Possible Cause 2: Issues with the this compound solution.
-
Solution: Ensure your this compound solution is fully dissolved and at the correct pH. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Inaccurate quantification of this compound.
-
Solution: Validate your analytical method (e.g., HPLC) for quantifying this compound in your specific sample matrix (culture medium). Ensure your standard curve is linear and covers the expected concentration range.
-
Nanoparticle Formulation and Delivery
Problem: Low encapsulation efficiency of this compound in my PLGA nanoparticles.
-
Possible Cause 1: Poor interaction between hydrophilic this compound and the hydrophobic PLGA polymer.
-
Solution: The double emulsion-solvent evaporation method (w/o/w) is generally preferred for encapsulating hydrophilic drugs like this compound in PLGA nanoparticles.[5] Another strategy is to form a complex of this compound with a surfactant like dioctylsulfosuccinate (AOT) to increase its lipophilicity before encapsulation.[5][6]
-
-
Possible Cause 2: Suboptimal formulation parameters.
-
Solution: Systematically optimize parameters such as the drug-to-polymer ratio, the type and concentration of surfactant (e.g., PVA), and the energy input during emulsification (sonication or homogenization).
-
Problem: My this compound-loaded nanoparticles are showing high cytotoxicity to endothelial cells in vitro.
-
Possible Cause 1: Residual organic solvent from the synthesis process.
-
Solution: Ensure your nanoparticles are thoroughly washed and purified (e.g., by repeated centrifugation and resuspension) to remove any residual organic solvents like dichloromethane or acetone.
-
-
Possible Cause 2: High concentration of surfactant.
-
Solution: Use the minimum effective concentration of surfactant during synthesis and ensure it is adequately removed during the washing steps.
-
-
Possible Cause 3: Inherent toxicity of the nanoparticle formulation at high concentrations.
-
Solution: Perform a dose-response study to determine the concentration at which your nanoparticles start to exhibit cytotoxic effects. Consider the nanoparticle concentration (number of particles) in addition to the mass concentration.[7] It's also important to use appropriate positive and negative controls in your cytotoxicity assays to correctly interpret the results.[8]
-
Problem: Inconsistent or undesirable drug release profile from my PLGA nanoparticles.
-
Possible Cause 1: High initial burst release.
-
Solution: A high burst release is often due to a large amount of drug adsorbed on the nanoparticle surface. Optimize your washing steps to remove surface-bound drug. The formulation method can also influence this; for example, a lower drug-to-polymer ratio might reduce burst release.
-
-
Possible Cause 2: Inconsistent release kinetics between batches.
-
Solution: The release rate is influenced by the nanoparticle's characteristics, such as size and the molecular weight of the PLGA.[9] Ensure your synthesis method is highly reproducible to produce nanoparticles with consistent properties. Factors like temperature and pH of the release medium can also affect the degradation of PLGA and subsequent drug release, so these should be carefully controlled.[10]
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles.
| Formulation Method | PLGA Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| w/o/w Emulsion | RG502H | 0.4 ± 0.1 | 4.3 ± 0.9 | 243 ± 15 | -22.5 ± 2.4 | [5][6] |
| s/o/w Emulsion | RG502H | 0.3 ± 0.1 | 3.1 ± 0.5 | 231 ± 11 | -23.4 ± 1.8 | [5][6] |
| o/w Emulsion (with AOT complex) | RG502H | 5.3 ± 0.4 | 53.4 ± 4.2 | 211 ± 13 | -35.1 ± 2.9 | [5][6] |
| o/w Emulsion (with AOT complex) | RG503 | 5.8 ± 0.5 | 57.8 ± 5.1 | 205 ± 16 | -34.5 ± 3.1 | [5][6] |
Data presented as mean ± standard deviation. w/o/w: water-in-oil-in-water; s/o/w: solid-in-oil-in-water; o/w: oil-in-water; AOT: Dioctylsulfosuccinate.
Table 2: Optimized Focused Ultrasound (FUS) Parameters for BBB Opening in Rodent Models.
| Parameter | Value | Animal Model | Notes | Reference |
| Frequency | 1.11 ± 0.29 MHz | Mouse | 1 MHz is the most commonly used frequency. | [3] |
| 0.77 ± 0.37 MHz | Rat | [3] | ||
| Acoustic Pressure | 0.4 MPa | Rat | Optimal pressure for effective BBB opening without causing tissue damage. | |
| Burst Length | 10 ms | Rat | Both 5 ms and 10 ms burst lengths were found to be effective. | |
| Microbubble Type | Lipid-shelled | Mouse | Polydisperse microbubbles with a mean size of 1.38 µm. | [11] |
| Microbubble Clearance | Up to 8 minutes | Rat | Microbubble concentration was sufficient for BBB opening up to 8 minutes post-injection. |
Experimental Protocols
Protocol 1: In Vitro Co-Culture BBB Model (Endothelial Cells & Astrocytes)
This protocol describes the establishment of a contact co-culture model of the BBB using Transwell inserts.
Materials:
-
Rat brain microvascular endothelial cells (BMECs) and astrocytes (primary or cell lines)
-
Transwell inserts (e.g., polyester membrane, 0.4 µm pore size)
-
24-well culture plates
-
Appropriate culture media and supplements
-
Extracellular matrix coating solution (e.g., Collagen Type I)
-
Millicell ERS-2 Volt-Ohm Meter or equivalent for TEER measurement
Methodology:
-
Coat Transwell Inserts: Coat the luminal (top) side of the Transwell inserts with your chosen extracellular matrix solution according to the manufacturer's instructions. Allow to dry completely.
-
Seed Astrocytes (Abluminal Side): a. Invert the coated Transwell inserts and place them in a sterile dish. b. Seed astrocytes onto the underside (abluminal surface) of the membrane at a high density (e.g., 1 x 10^5 cells/cm²). c. Allow the astrocytes to attach for at least 4 hours (or overnight) in a cell culture incubator.
-
Establish Co-Culture: a. Carefully flip the inserts back to their normal orientation and place them into the wells of a 24-well plate containing astrocyte culture medium. b. Allow the astrocytes to grow to confluence on the underside of the membrane.
-
Seed Endothelial Cells (Luminal Side): a. Once the astrocytes are confluent, seed the BMECs onto the top (luminal) side of the insert membrane at a high density (e.g., 1 x 10^5 cells/cm²). b. Continue to co-culture the cells, changing the media in both the luminal and abluminal compartments every 2-3 days.
-
Monitor Barrier Formation: a. Starting 24-48 hours after seeding the BMECs, begin monitoring the formation of the barrier by measuring the TEER daily. b. The TEER values should increase over several days and then plateau, indicating the formation of a stable barrier. The model is typically ready for permeability experiments when the TEER has been stable for at least 2-3 consecutive days.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol outlines the synthesis of PLGA nanoparticles encapsulating a hydrophilic drug like this compound using the water-in-oil-in-water (w/o/w) double emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Prepare Primary Emulsion (w/o): a. Dissolve a specific amount of this compound in a small volume of deionized water to create the internal aqueous phase (W1). b. Dissolve a specific amount of PLGA in an organic solvent (e.g., DCM) to create the oil phase (O). c. Add the internal aqueous phase (W1) to the oil phase (O) and immediately emulsify using a probe sonicator on ice for a short duration (e.g., 30-60 seconds) to form a stable water-in-oil (w/o) primary emulsion.
-
Prepare Double Emulsion (w/o/w): a. Prepare the external aqueous phase (W2) by dissolving PVA in deionized water. b. Add the primary emulsion (w/o) to the external aqueous phase (W2) under constant stirring or homogenization. c. Continue to sonicate or homogenize the mixture to form the double emulsion (w/o/w).
-
Solvent Evaporation: a. Transfer the double emulsion to a larger beaker and stir on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent (DCM) to evaporate. This will lead to the hardening of the PLGA nanoparticles.
-
Nanoparticle Collection and Washing: a. Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g) for 20-30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps at least 2-3 times to wash away excess PVA and unencapsulated this compound.
-
Lyophilization (Optional): a. For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried (lyophilized) to obtain a powder.
Protocol 3: Quantification of this compound in CSF by HPLC with UV Detection
This protocol provides a method for the determination of this compound in biological fluids, adapted for direct UV detection.[12][13]
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 or C8 column (e.g., Purosphere RP-8e, 250 mm x 4.6 mm, 5µm)
-
This compound standard
-
Diammonium hydrogen phosphate
-
Tetramethyl ammonium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
CSF samples
-
0.45 µm syringe filters
Methodology:
-
Preparation of Mobile Phase: a. Prepare a 0.05 M diammonium hydrogen phosphate buffer. b. Adjust the pH of the buffer to 10.0 using tetramethyl ammonium hydroxide. c. The mobile phase is an isocratic mixture (e.g., buffer and acetonitrile). The exact ratio may need optimization for your specific column and system.
-
Preparation of Standard Solutions: a. Prepare a stock solution of this compound standard (e.g., 0.6 mg/mL) in the mobile phase or a suitable diluent. b. Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in your CSF samples.
-
Sample Preparation: a. Thaw CSF samples if frozen. b. Centrifuge the CSF samples to remove any particulate matter. c. Filter the supernatant through a 0.45 µm syringe filter before injection. Depending on the expected concentration, a dilution step with the mobile phase may be necessary.
-
HPLC Analysis: a. Set the column temperature (e.g., 25°C). b. Set the flow rate of the mobile phase (e.g., 1.0 mL/min). c. Set the UV detector wavelength to 210 nm. d. Inject a fixed volume (e.g., 50 µL) of the prepared standards and samples onto the HPLC system.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the CSF samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Receptor-Mediated Transcytosis (RMT) of this compound across the BBB.
Caption: General experimental workflow for assessing this compound BBB permeability.
References
- 1. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies [mdpi.com]
- 3. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. TIGHT JUNCTION PROTEIN EXPRESSION AND BARRIER PROPERTIES OF IMMORTALIZED MOUSE BRAIN MICROVESSEL ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of Antimicrobial this compound Loaded PLGA Nanoparticles via Complexation with AOT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phmethods.net [phmethods.net]
- 13. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tobramycin Activity and Divalent Cation Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Tobramycin in the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.
Frequently Asked Questions (FAQs)
Q1: Why is the activity of my this compound reduced in certain media?
The antibacterial activity of this compound, a cationic aminoglycoside antibiotic, can be significantly reduced in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] These cations are known to be present in various concentrations in standard laboratory media like Mueller-Hinton Broth (MHB) and can interfere with the antibiotic's mechanism of action.
Q2: How do calcium and magnesium ions interfere with this compound?
This compound is positively charged and initiates its antibacterial action by binding to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This binding displaces divalent cations that naturally stabilize the membrane, leading to increased permeability and subsequent uptake of the antibiotic into the cell. High concentrations of external Ca²⁺ and Mg²⁺ can competitively inhibit this initial binding step, thereby reducing the amount of this compound that enters the bacterial cell and reaches its ribosomal target.
Q3: What is the expected impact of Ca²⁺ and Mg²⁺ on the Minimum Inhibitory Concentration (MIC) of this compound?
The presence of Ca²⁺ and Mg²⁺ in the growth medium can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria, particularly Pseudomonas aeruginosa. This means a higher concentration of the antibiotic is required to inhibit bacterial growth. The magnitude of the MIC increase is dependent on the concentration of the divalent cations.
Q4: Are there any strategies to mitigate the impact of Ca²⁺ and Mg²⁺ on this compound activity in our experiments?
Yes, one common strategy is to use a chelating agent to reduce the concentration of free divalent cations in the experimental medium. Chelators like ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can bind to Ca²⁺ and Mg²⁺, making them unavailable to interfere with this compound's activity. The addition of a chelating agent to agar has been shown to increase the size of inhibition zones in disc diffusion tests.[2][4]
Q5: Should I be concerned about the cation concentration in my standard Mueller-Hinton Broth (MHB)?
Yes, the concentration of divalent cations can vary between different lots of Mueller-Hinton agar and broth.[5] For susceptibility testing of aminoglycosides against P. aeruginosa, it is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency and accurate results.
Troubleshooting Guides
Problem 1: Inconsistent this compound MIC values for the same bacterial strain.
-
Possible Cause: Variation in the divalent cation concentration of your culture medium.
-
Troubleshooting Steps:
-
Verify the source and lot number of your Mueller-Hinton Broth/Agar.
-
If possible, measure the Ca²⁺ and Mg²⁺ concentrations of your media.
-
Switch to a cation-adjusted Mueller-Hinton Broth (CAMHB) for all this compound susceptibility testing to standardize the cation concentrations.
-
If preparing your own medium, ensure consistent addition of Ca²⁺ and Mg²⁺ supplements.
-
Problem 2: Higher than expected this compound MIC values for susceptible control strains.
-
Possible Cause: High intrinsic levels of Ca²⁺ and Mg²⁺ in your experimental setup.
-
Troubleshooting Steps:
-
Review the composition of all solutions and supplements being added to your culture medium.
-
Consider testing the effect of a chelating agent like EDTA or EGTA in a control experiment to see if it lowers the MIC.
-
If working with biological fluids (e.g., serum), be aware that they contain physiological concentrations of calcium which can antagonize this compound activity.[2][3][4]
-
Problem 3: A chelating agent is not effectively reducing the MIC of this compound in the presence of high cation concentrations.
-
Possible Cause: The concentration of the chelating agent is insufficient to bind the excess divalent cations, or the chelator itself is affecting bacterial growth.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with the chelating agent to determine the optimal concentration that reverses the cation effect without inhibiting bacterial growth on its own.
-
Ensure the pH of the medium is optimal for both chelator activity and bacterial growth.
-
Consider that some chelators have different affinities for Ca²⁺ versus Mg²⁺. Ensure you are using an appropriate chelator for the interfering cation.
-
Data Presentation
Table 1: Effect of Supplemental Calcium and Magnesium on this compound MIC against Pseudomonas aeruginosa
| Supplement | Concentration (mg/L) | Fold Increase in Mean MIC |
| Calcium | 50 | Significant increase (P < 0.01)[1] |
| Calcium | 100 | Significant increase (P < 0.01)[1] |
| Magnesium | 20 | Not significant[1] |
| Calcium + Magnesium | 50 (Ca²⁺), 10 (Mg²⁺) | ~8-fold increase (for gentamicin, with similar increases for this compound)[2] |
Note: The exact fold-increase can vary depending on the bacterial strain and the basal cation concentration of the medium.
Experimental Protocols
Protocol: Broth Microdilution Susceptibility Testing of this compound with Divalent Cation Supplementation
This protocol is adapted from standard broth microdilution methods.
1. Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Pseudomonas aeruginosa isolate (e.g., ATCC 27853)
-
Sterile CaCl₂ and MgCl₂ stock solutions
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound and Cation Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
For the experimental conditions, prepare parallel plates where the CAMHB is supplemented with additional CaCl₂ and/or MgCl₂ to achieve the desired final concentrations (e.g., 50 mg/L Ca²⁺, 100 mg/L Ca²⁺).
-
Ensure each well contains 50 µL of the appropriate this compound and cation concentration.
-
Include a positive control well (no this compound) and a negative control well (no bacteria) for each condition.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plates or place them in a humidified container.
-
Incubate at 35°C ± 2°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. [Susceptibility of Pseudomonas aeruginosa to aminoglycosides: effect of free calcium and magnesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic effect of calcium in serum on the activity of this compound against Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic Effect of Calcium in Serum on the Activity of this compound Against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Tobramycin in Human Plasma: Validating a New HPLC-ELSD Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of tobramycin in human plasma against established analytical techniques. The following sections present detailed experimental protocols and performance data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a potent aminoglycoside antibiotic used to treat a variety of bacterial infections. Due to its narrow therapeutic window and potential for nephrotoxicity and ototoxicity, accurate monitoring of its concentration in plasma is crucial for effective and safe therapy. While several methods exist for this compound quantification, this guide focuses on the validation of a novel HPLC-ELSD approach and compares its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays, and microbiological assays.
Methodology Comparison
The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This section provides a detailed overview of the experimental protocols for each of the four methods.
Experimental Workflow: HPLC-ELSD Method
The following diagram illustrates the key steps involved in the analysis of this compound in plasma using the validated HPLC-ELSD method.
Detailed Experimental Protocols
HPLC-ELSD Method
This method offers a balance between sensitivity and the advantage of not requiring a chromophore on the analyte, making it suitable for direct detection of this compound.
a. Sample Preparation:
-
To 1 mL of human plasma, add an internal standard.
-
Perform solid-phase extraction (SPE) using a carboxylate SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[1]
b. HPLC Conditions:
-
Column: Waters ODS-2 C18 Spherisorb column.[1]
-
Mobile Phase: A mixture of water and acetonitrile (55:45 v/v) containing 1.5 mL/L of heptafluorobutyric acid (HFBA) as an ion-pairing agent.[1]
-
Flow Rate: 1.0 mL/min in an isocratic mode.[1]
-
Column Temperature: Ambient.
c. ELSD Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, often considered the gold standard for quantitative bioanalysis.
a. Sample Preparation:
-
To a small volume of plasma (e.g., 200 µL), add an internal standard (e.g., sisomicin or a deuterated form of this compound).[2][3]
-
Precipitate plasma proteins by adding a solvent like acetonitrile.[2][3]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant directly into the LC-MS/MS system.[2][3]
b. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often containing an ion-pairing agent like HFBA.[3]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound are monitored for quantification.[3]
Immunoassay (Particle-Enhanced Turbidimetric Inhibition Immunoassay - PETINIA)
Immunoassays are widely used in clinical laboratories for their speed and automation capabilities.
a. Principle: This assay is based on the competition between this compound in the patient's sample and this compound coated onto microparticles for a limited number of antibody binding sites. The agglutination of the microparticles is inhibited by the presence of this compound in the sample. The rate of change in absorbance is measured and is inversely proportional to the this compound concentration.[4]
b. Procedure:
-
Collect plasma in a tube with an appropriate anticoagulant (e.g., lithium heparin).[5]
-
Separate the plasma from the cells by centrifugation.[4]
-
The assay is performed on an automated clinical chemistry analyzer, which handles the reagent and sample pipetting, mixing, and measurement.[4]
Microbiological Assay
This is a traditional method that relies on the antibiotic activity of this compound.
a. Principle: The concentration of this compound is determined by its ability to inhibit the growth of a susceptible microorganism. The size of the zone of growth inhibition is proportional to the concentration of the antibiotic in the sample.
b. Procedure:
-
An agar plate is uniformly seeded with a susceptible test organism (e.g., Bacillus subtilis or Klebsiella edwardsii).[6]
-
Wells are created in the agar, and patient plasma samples, along with a series of standards of known this compound concentrations, are added to the wells.
-
The plate is incubated to allow for bacterial growth and diffusion of the antibiotic.
-
The diameters of the zones of inhibition around the wells are measured.
-
A standard curve is constructed by plotting the zone diameters of the standards against their concentrations, and the concentration of this compound in the patient samples is determined from this curve.
Performance Comparison
The following tables summarize the key performance characteristics of the different methods for this compound quantification in plasma.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-ELSD | LC-MS/MS | Immunoassay (QMS) | Microbiological Assay |
| Linearity Range (µg/mL) | 0.6 - 12.5[1] | 0.05 - 100[2][7] | 0.4 - 10.0 | Varies with organism/protocol |
| Limit of Detection (LOD) (µg/mL) | 0.3[1] | ~0.02 - 0.07 | Not specified | Varies |
| Limit of Quantification (LOQ) (µg/mL) | 0.6[1] | ~0.05 - 0.15[2][3] | 0.4 | Varies |
| Accuracy (% Recovery) | 86% in plasma[1] | Typically 85-115% | Not specified | Generally considered accurate[8] |
| Precision (%RSD) | < 1.1% (between-day)[1] | < 15% | Not specified | Varies |
| Specificity | Good | Excellent | Potential for cross-reactivity | Low (interference from other antibiotics) |
| Sample Throughput | Moderate | High | High | Low |
| Instrumentation Cost | Moderate | High | Moderate-High | Low |
Table 2: Summary of Method Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-ELSD | Good sensitivity, no need for derivatization, relatively low operational cost compared to MS. | Requires solid-phase extraction, moderate sample throughput. |
| LC-MS/MS | High sensitivity and specificity, rapid analysis time, small sample volume. | High initial instrument cost, requires skilled personnel. |
| Immunoassay | Rapid, high throughput, automated, widely available in clinical labs. | Potential for cross-reactivity with structurally similar compounds, may be less accurate at very low concentrations. |
| Microbiological Assay | Low cost, measures biologically active drug. | Slow (requires incubation), low specificity (interference from other antibiotics), less precise than chromatographic methods. |
Conclusion
The newly validated HPLC-ELSD method presents a viable and robust alternative for the quantification of this compound in human plasma. It offers a good balance of sensitivity, specificity, and cost-effectiveness, making it particularly suitable for research and drug development settings where high-throughput is not the primary concern.
For clinical applications requiring rapid turnaround times and high sample throughput, immunoassays remain a practical choice. LC-MS/MS stands out as the most sensitive and specific method, ideal for pharmacokinetic studies and when the highest level of accuracy is required. Microbiological assays, while less common now, can still be valuable for assessing the biological activity of the antibiotic.
The selection of the most appropriate method will ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, the number of samples, the available budget, and the regulatory context. This guide provides the necessary data to make an informed decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. epistemonikos.org [epistemonikos.org]
- 3. Determination of this compound in serum using liquid chromatography-tandem mass spectrometry and comparison with a fluorescence polarisation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 5. uspnf.com [uspnf.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Comparison of an immunoassay and a microbiological assay for this compound serum concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tobramycin and Gentamicin Efficacy Against Clinically Relevant Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two critical aminoglycoside antibiotics, Tobramycin and Gentamicin, against key clinical isolates. The information presented is supported by experimental data to aid in informed decisions for research and development.
The choice between this compound and Gentamicin is a critical consideration in the treatment of various bacterial infections. Both are broad-spectrum aminoglycoside antibiotics that inhibit protein synthesis in susceptible bacteria. However, differences in their chemical structure can influence their activity against specific pathogens and their susceptibility to bacterial resistance mechanisms. This guide synthesizes data from multiple studies to compare their in vitro performance.
Comparative In Vitro Efficacy
The relative effectiveness of this compound and Gentamicin can vary depending on the bacterial species. A significant body of research has focused on their activity against Pseudomonas aeruginosa and Staphylococcus aureus, two common and clinically important pathogens.
Activity against Pseudomonas aeruginosa
Numerous studies have demonstrated that this compound generally exhibits greater in vitro potency against P. aeruginosa compared to Gentamicin. On a weight basis, this compound has been reported to be two to four times more active than Gentamicin against most isolates of this opportunistic pathogen. The minimal inhibitory concentration (MIC) of this compound is often fourfold less than that of Gentamicin for the majority of P. aeruginosa organisms[1]. However, it is important to note that high-level resistance to Gentamicin in P. aeruginosa often correlates with cross-resistance to this compound[2].
Activity against other Gram-Negative Bacilli and Staphylococcus aureus
Against most species of Enterobacterales, Gentamicin has been found to be more active than this compound, although the differences in activity are often small[3]. Both antibiotics demonstrate similar in vitro activity against Staphylococcus aureus[1][3]. For most bacterial isolates, the variation in the in vitro activity between Gentamicin and this compound is minimal[3].
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and Gentamicin based on Minimum Inhibitory Concentration (MIC) data and resistance rates from various studies.
Table 1: Comparative MICs of this compound and Gentamicin against Pseudomonas aeruginosa
| Study Reference | This compound MIC | Gentamicin MIC | Key Finding |
| [4] | 2-4x lower | Higher | This compound is two to four times as active as gentamicin on a weight basis against most isolates. |
| [5] | 2-4x lower | Higher | For susceptible strains, MICs of gentamicin were two to four times greater than those of this compound. |
| [1] | 4x lower | Higher | The minimal inhibitory concentration (MIC) of this compound was fourfold less than the MIC of gentamicin against most of 119 Pseudomonas organisms. |
Table 2: Resistance Rates of Clinical Isolates to this compound and Gentamicin
| Pathogen | Study Population | This compound Resistance Rate | Gentamicin Resistance Rate | Source |
| S. aureus | 81 clinical isolates | 30.9% | 29.6% | [6] |
| P. aeruginosa | 100 clinical isolates | 18% | 31% | [7] |
| Gram-negative bacilli | 239 gentamicin-resistant strains | 98.2% (1991-1995) | High | [8] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing methods. The two most common methods are the determination of Minimum Inhibitory Concentration (MIC) by agar dilution and the disk diffusion method.
Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution
The agar dilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic (e.g., this compound or Gentamicin).
-
Inoculum Preparation: The clinical bacterial isolates are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antibiotic.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the MIC method.
-
Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a large Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic (e.g., 10-μg this compound disc) are placed on the agar surface[1].
-
Incubation: The plate is incubated under standardized conditions.
-
Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant. It's important to note that factors like the concentration of magnesium ions in the media can affect the zone diameters for both this compound and Gentamicin[1].
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in comparing these antibiotics and the mechanisms of resistance, the following diagrams are provided.
Caption: A typical experimental workflow for comparing the in vitro efficacy of antibiotics.
Caption: Logical relationship of common aminoglycoside resistance mechanisms in bacteria.
Conclusion
Both this compound and Gentamicin remain valuable tools in the antimicrobial arsenal. The choice between them should be guided by the specific pathogen identified, local resistance patterns, and the site of infection. In vitro data consistently suggest that this compound has a potency advantage against P. aeruginosa. Conversely, Gentamicin may be slightly more active against certain Enterobacterales. For S. aureus, their in vitro activities are largely comparable. The prevalence of aminoglycoside-modifying enzymes is a significant factor driving resistance to both agents, often leading to cross-resistance. Continuous surveillance of susceptibility patterns is crucial for the effective clinical use of these important antibiotics.
References
- 1. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Clinical Study of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin and this compound--an in vitro comparison using 1400 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activity of this compound, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of this compound, gentamicin, kanamycin, colistin, carbenicillin, and ticarcillin and clinical isolates of Pseudomonas aeruginosa: epidemiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Prevalence of Aminoglycoside Resistance Genes in Clinical Isolates of Pseudomonas aeruginosa from Taif, Saudi Arabia—An Emergence Indicative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide: Tobramycin vs. Amikacin for the Treatment of Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rising threat of multidrug-resistant (MDR) bacteria necessitates a thorough understanding of the available antimicrobial arsenal. Among the critical options for treating severe Gram-negative infections are the aminoglycosides, with tobramycin and amikacin being two prominent members. This guide provides an objective comparison of their performance against MDR bacteria, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and resistance.
Executive Summary
Both this compound and amikacin are potent bactericidal antibiotics that inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. Historically, this compound has demonstrated greater in vitro potency against Pseudomonas aeruginosa. However, amikacin often retains activity against strains that have developed resistance to other aminoglycosides, including this compound, due to its unique structural modifications that protect it from certain inactivating enzymes. The choice between these two agents depends on local susceptibility patterns, the specific pathogen, and the patient's clinical status.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and amikacin.
Table 1: In Vitro Activity Against Multidrug-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Resistance Rate (%) |
| This compound | 1 | 8 | 5.4 |
| Amikacin | 4 | 16 | 13.1 |
Data extracted from a study of 1,240 P. aeruginosa isolates from cystic fibrosis patients.[1]
Table 2: Clinical Efficacy in Infections in Cancer Patients
| Antibiotic | Overall Response Rate (%) | Response Rate in Gram-Negative Bacilli Infections (%) |
| This compound | 60 | 67 |
| Amikacin | 64 | 69 |
Data from a randomized study in cancer patients with various infections.[2][3]
Table 3: Comparative Toxicity in Clinical Trials
| Adverse Effect | This compound Incidence (%) | Amikacin Incidence (%) | p-value |
| Nephrotoxicity | 6.8 (4/59) | 13.1 (7/54) | >0.05 |
| Auditory Toxicity | 15.7 (3/19) | 11.7 (2/17) | >0.05 |
Data from a controlled prospective randomized trial.[4][5][6]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key protocols.
Antimicrobial Susceptibility Testing
Method: Broth microdilution or disk diffusion methods are standardly employed to determine the Minimum Inhibitory Concentration (MIC) of this compound and amikacin against bacterial isolates. These tests are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]
Protocol Outline:
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: For broth microdilution, serial twofold dilutions of this compound and amikacin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. For disk diffusion, paper disks impregnated with a standard concentration of each antibiotic are used.
-
Inoculation: The microtiter plates are inoculated with the bacterial suspension, or the bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate for the disk diffusion method.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation:
-
Broth Microdilution: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Disk Diffusion: The diameter of the zone of growth inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.
-
In Vivo Efficacy Models
Model: Murine infection models, such as the peritonitis or thigh infection model, are commonly used to evaluate the in vivo efficacy of antibiotics.
Protocol Outline:
-
Induction of Infection: Mice are inoculated with a lethal or sublethal dose of the multidrug-resistant bacterial strain via intraperitoneal injection (peritonitis model) or intramuscular injection into the thigh (thigh infection model).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with various doses of this compound, amikacin, or a placebo control, typically administered subcutaneously or intravenously.
-
Outcome Measures:
-
Survival: The survival rate in each treatment group is monitored over a defined period (e.g., 7 days).
-
Bacterial Burden: At specific time points, mice are euthanized, and the infected tissues (e.g., peritoneal fluid, thigh muscle) are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).
-
-
Data Analysis: The efficacy of the antibiotics is determined by comparing the survival rates or the reduction in bacterial burden in the treated groups to the control group.
Mechanisms of Action and Resistance
The following diagrams illustrate the key molecular interactions and resistance pathways for this compound and amikacin.
Caption: General mechanism of action for aminoglycosides.
Caption: Major mechanisms of bacterial resistance to aminoglycosides.
Logical Workflow for Antibiotic Selection
The decision-making process for selecting between this compound and amikacin for an MDR infection involves several key steps.
Caption: Decision workflow for empirical aminoglycoside selection.
Conclusion
Both this compound and amikacin remain crucial tools in the fight against multidrug-resistant bacteria. This compound generally exhibits greater potency against susceptible isolates of P. aeruginosa. However, amikacin's broader spectrum of activity against aminoglycoside-resistant strains, due to its resistance to many inactivating enzymes, makes it an invaluable agent, particularly in settings with high rates of resistance to other aminoglycosides.[11] Clinical efficacy appears comparable in some settings, and their toxicity profiles do not significantly differ when appropriately dosed and monitored.[2][3][4][5][6] The ultimate choice of agent should be guided by local susceptibility data and, whenever possible, by the results of individual patient isolate testing. Continued surveillance and research are essential to preserve the efficacy of these vital antibiotics.
References
- 1. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of amikacin and this compound in the treatment of infection in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the nephrotoxicity and auditory toxicity of this compound and amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. nih.org.pk [nih.org.pk]
- 11. droracle.ai [droracle.ai]
In Vitro Efficacy of Tobramycin: A Comparative Analysis Against Pseudomonas aeruginosa and Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antibacterial activity of Tobramycin against two clinically significant Gram-negative pathogens: Pseudomonas aeruginosa and Escherichia coli. The information presented is collated from peer-reviewed studies and standardized testing guidelines to support research and development in the field of infectious diseases.
Mechanism of Action: Targeting Bacterial Protein Synthesis
This compound, an aminoglycoside antibiotic, exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. Its mechanism involves a multi-step process that ultimately leads to cell death.[1][2][3] Upon entry into the bacterial cell, this compound binds to the 30S ribosomal subunit.[1][4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[1] This disruption of essential protein production is catastrophic for the bacterial cell, resulting in its demise.
Caption: this compound's mechanism of action against Gram-negative bacteria.
Comparative In Vitro Activity
The in vitro potency of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against P. aeruginosa and E. coli from various studies.
Table 1: this compound MIC Distribution against Pseudomonas aeruginosa
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 1,240 | Not Reported | 1 | 8 | [5] |
| 500 | ≤0.25 - >512 | Not Reported | Not Reported | [4][6] |
Table 2: this compound MIC against Escherichia coli
| Number of Isolates | MIC (µg/mL) | Finding | Reference |
| Part of 500 common pathogens | ≤5 | Considered sensitive | [6] |
Note: Direct comparative studies with large numbers of isolates for both organisms under identical conditions are limited in the public domain. The data presented is from separate investigations and should be interpreted with this consideration.
Susceptibility Breakpoints
The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Table 3: CLSI and EUCAST this compound Breakpoints (µg/mL)
| Organism | CLSI (M100-ED33) | EUCAST (v 14.0) |
| S | I | |
| Pseudomonas aeruginosa | ≤1 | 2 |
| Enterobacterales (E. coli) | ≤2 | 4 |
Sources: CLSI M100-Ed33 Update, 2023[7][8]; EUCAST Breakpoint Tables v 14.0, 2024[9]
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible determination of antibiotic susceptibility. The two most widely used methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution Method
This method determines the MIC of an antibiotic in a liquid growth medium.
Caption: Workflow for the Broth Microdilution susceptibility test.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11][12]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[11][12]
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[10]
-
Disk Application: A paper disk impregnated with a standard concentration of this compound (typically 10 µg) is placed on the agar surface.[10]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[10]
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then correlated with the interpretive criteria from CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.[10]
Conclusion
Based on the available in vitro data, this compound demonstrates potent activity against both Pseudomonas aeruginosa and Escherichia coli. While direct comparative studies are not abundant, existing evidence suggests that this compound is highly effective against a majority of clinical isolates of both species. The provided MIC data and established clinical breakpoints are essential for the interpretation of susceptibility testing results in a research and clinical setting. Adherence to standardized testing protocols, such as those outlined by CLSI and EUCAST, is paramount for generating reliable and comparable data.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory findings of this compound and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 8. clsi.org [clsi.org]
- 9. megumed.de [megumed.de]
- 10. microbenotes.com [microbenotes.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. food.dtu.dk [food.dtu.dk]
Head-to-Head Clinical Trial Comparing Inhaled Tobramycin Formulations: A Guide for Researchers
A comprehensive analysis of Tobramycin Inhalation Powder (TIP) versus this compound Inhalation Solution (TIS) for the management of Pseudomonas aeruginosa in cystic fibrosis patients. This guide provides a detailed comparison of the two leading inhaled this compound formulations, presenting key data from head-to-head clinical trials to inform research and drug development professionals.
Executive Summary
In the treatment of chronic Pseudomonas aeruginosa (P. aeruginosa) lung infections in patients with cystic fibrosis (CF), inhaled this compound is a cornerstone of therapy. The development of a dry powder formulation, this compound Inhalation Powder (TIP), offered a potential alternative to the traditional nebulized this compound Inhalation Solution (TIS). This guide synthesizes data from major head-to-head clinical trials, primarily the EAGER and EVOLVE studies, to provide an objective comparison of the efficacy, safety, and administration of these two formulations. The evidence indicates that TIP demonstrates a comparable efficacy and safety profile to TIS, with the significant advantage of a much shorter administration time, leading to greater patient satisfaction and potentially better adherence.
Comparative Efficacy
The primary measure of efficacy in clinical trials for CF is the improvement in lung function, typically assessed by the forced expiratory volume in one second (FEV1). Head-to-head studies have consistently shown that TIP is non-inferior to TIS in improving FEV1.
Pulmonary Function
| Outcome Measure | This compound Inhalation Powder (TIP) | This compound Inhalation Solution (TIS) | Trial |
| Mean Change in FEV1 % Predicted (from baseline to Day 28 of Cycle 3) | Similar increase between groups | Similar increase between groups | EAGER[1] |
| Mean Treatment Difference in FEV1 % Predicted (TIP vs. Placebo, Day 28 of Cycle 1) | 13.3% improvement (p=0.0016) | Not Applicable | EVOLVE[2] |
Microbiological Efficacy
Another critical endpoint is the reduction of P. aeruginosa density in the sputum. Both formulations have demonstrated comparable effectiveness in reducing the bacterial load.
| Outcome Measure | This compound Inhalation Powder (TIP) | This compound Inhalation Solution (TIS) | Trial |
| Mean Reduction in Sputum P. aeruginosa Density (log10 CFU/g) on Day 28 of Cycle 3 | Comparable reduction between groups | Comparable reduction between groups | EAGER[1] |
| Reduction in Sputum P. aeruginosa Density vs. Placebo | Significant reduction | Not Applicable | EVOLVE[2] |
Safety and Tolerability
The safety profiles of TIP and TIS are generally similar, with adverse events being comparable in both treatment groups. However, some differences in the incidence of specific side effects have been noted.
| Adverse Event | This compound Inhalation Powder (TIP) | This compound Inhalation Solution (TIS) | Trial |
| Cough (study drug related) | 25.3% | 4.3% | EAGER[1] |
| Overall Discontinuation Rate | 26.9% | 18.2% | EAGER[1] |
| Dysphonia | Higher incidence with TIP | Lower incidence than TIP | [3] |
| Dysgeusia | Higher incidence with TIP | Lower incidence than TIP | [3] |
Administration and Patient-Reported Outcomes
A key differentiator between the two formulations is the administration time and the resulting impact on patient convenience and satisfaction.
| Outcome Measure | This compound Inhalation Powder (TIP) | This compound Inhalation Solution (TIS) | Trial |
| Mean Administration Time | 5.6 minutes | 19.7 minutes | EAGER[1][3] |
| Treatment Satisfaction (Effectiveness, Convenience, Global) | Significantly higher | Lower than TIP | EAGER[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials comparing TIP and TIS.
The EAGER Trial (NCT00388505)
The EAGER (Establish a new Gold standard Efficacy and safety with this compound in cystic fibRosis) trial was an open-label, randomized, active-controlled study.[1][3]
Patient Population: 553 patients with CF aged ≥6 years with P. aeruginosa lung infection.[1][3]
Treatment Regimen: Patients were randomized in a 3:2 ratio to receive either TIP (112 mg total this compound) or TIS (300mg/5mL) twice daily for three 28-day on-drug, 28-day off-drug cycles.[1][3]
Delivery Devices:
Key Efficacy Outcome Measures:
-
Change in FEV1% predicted from baseline to Day 28 of Cycle 3.[1]
-
Change in sputum P. aeruginosa density from baseline to Day 28 of Cycle 3.[1]
Key Safety and Other Outcome Measures:
The EVOLVE Trial (NCT00125346)
The EVOLVE trial was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of TIP.[2]
Patient Population: Patients with CF (age 6-21 years) with P. aeruginosa infection.[2]
Treatment Regimen:
-
Cycle 1 (Double-Blind): Patients were randomized to receive either TIP (112 mg this compound) twice daily or a placebo for one 28-day on, 28-day off cycle.[2]
-
Cycles 2 and 3 (Open-Label): All patients received TIP.[2]
Delivery Device: T-326 Inhaler[2]
Primary Efficacy Endpoint: Change in FEV1% predicted from baseline to Day 28 of Cycle 1.[2]
Other Efficacy Endpoints:
-
Reduction in sputum P. aeruginosa density.[2]
-
Reduction in respiratory-related hospitalization.[2]
-
Reduction in antipseudomonal antibiotic use.[2]
Conclusion
The body of evidence from head-to-head clinical trials indicates that this compound Inhalation Powder (TIP) is a well-tolerated and effective alternative to this compound Inhalation Solution (TIS) for the management of chronic P. aeruginosa infection in patients with cystic fibrosis. While the efficacy in terms of lung function improvement and bacterial load reduction is comparable, the significantly shorter administration time and increased patient satisfaction associated with TIP represent a major advancement in reducing the treatment burden for individuals with CF. These factors should be carefully considered by researchers and drug development professionals when designing new therapeutic strategies and clinical trials for this patient population.
References
- 1. Safety, efficacy and convenience of this compound inhalation powder in cystic fibrosis patients: The EAGER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhalation powder for P. aeruginosa infection in cystic fibrosis: the EVOLVE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAFETY, EFFICACY AND CONVENIENCE OF this compound INHALATION POWDER IN CYSTIC FIBROSIS PATIENTS: THE EAGER TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stability-Indicating Nature of Analytical Methods for Tobramycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the stability-indicating nature of Tobramycin. The following sections detail experimental protocols, present comparative data in tabular format, and include visualizations of the this compound degradation pathway and analytical workflows to support robust drug development and quality control.
Introduction
This compound is an aminoglycoside antibiotic susceptible to degradation under various environmental conditions. A stability-indicating analytical method is crucial as it can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. This ensures the safety, efficacy, and quality of the pharmaceutical product throughout its shelf life. This guide explores and compares different high-performance liquid chromatography (HPLC) based methods for the analysis of this compound, focusing on their ability to serve as stability-indicating assays.
Comparative Analysis of Stability-Indicating Methods
Several analytical techniques have been developed and validated for the quantification of this compound and its related substances. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of three prominent HPLC-based methods.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | HPLC with Pre-column Derivatization & UV Detection | High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) | HPLC with Charged Aerosol Detection (CAD) |
| Principle | Derivatization of this compound with a UV-absorbing agent (e.g., 2,4-dinitrofluorobenzene) to enable detection.[1] | Separation based on anion exchange followed by electrochemical detection of underivatized this compound. | Nebulization of the column eluent followed by charging of the non-volatile analyte particles for detection.[2] |
| Stationary Phase | Nova-Pak C18, 3.9 x 150 mm[1][3] | Not specified | Not specified |
| Mobile Phase | Acetonitrile/Buffer (55/45; v/v)[1][3] | Not specified | Mobile Phase A: 0.3% Trifluoroacetic acid in water; Mobile Phase B: 0.3% Trifluoroacetic acid in acetonitrile (gradient elution).[2] |
| Detection Wavelength | 365 nm[1][3] | Not applicable | Not applicable |
| Linearity Range | 0.1%–150% of label claim (3 mg/mL)[1][3] | Not specified | Not specified |
| LOD/LOQ | Not specified | Not specified | Not specified |
| Key Advantages | Established methodology with good selectivity.[1][3] | Direct analysis without derivatization, suitable for crude and in-process samples.[4] | Universal detection for non-volatile analytes, avoids derivatization.[2] |
| Key Disadvantages | Requires a derivatization step which can be time-consuming and introduce variability. | Requires specialized equipment.[4] | Can be sensitive to mobile phase composition. |
Table 2: Summary of Forced Degradation Studies and Key Degradants
| Stress Condition | Reagents and Conditions | Major Degradation Products |
| Acidic Hydrolysis | 1 N HCl at 80°C[5][6][7] | Kanosamine, Nebramine[5][6][7] |
| Basic Hydrolysis | 1 N KOH at 80°C[5][6] or 0.5 M NaOH at 120°C for 24h[4] | Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide[5][6] |
| Oxidation | 0.3% H2O2[2] or exposure to air at neutral pH[5][6][8] | Nebramine, Kanamycin B, Deoxystreptamine, Deoxystreptamine-kanosaminide[2][8] |
| Thermal Degradation | Elevated temperatures (e.g., 70°C)[1][3] | Nebramine[2] |
| Photolytic Degradation | Exposure to UV light[1][2][3] | Degradation observed, specific products not always detailed. |
Experimental Protocols
A well-defined experimental protocol is fundamental for the validation of a stability-indicating method. The following sections provide an overview of the methodologies employed in the cited studies.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to demonstrate the specificity of an analytical method by generating potential degradation products.
-
Acid Hydrolysis : Treat the drug substance or product with a strong acid (e.g., 1 N HCl) at an elevated temperature (e.g., 80°C) for a defined period.[5][6][7]
-
Base Hydrolysis : Expose the sample to a strong base (e.g., 1 N KOH or 0.5 M NaOH) at a high temperature (e.g., 80°C or 120°C).[4][5][6]
-
Oxidative Degradation : Subject the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 0.3% H2O2).[2] At neutral pH, this compound is also susceptible to auto-oxidation.[7][8]
-
Thermal Degradation : Expose the sample to dry heat at a high temperature.[2]
-
Photodegradation : Expose the sample to UV light to assess its photostability.[1][2][3]
Chromatographic Conditions: HPLC with Pre-column Derivatization
This method is widely cited and involves the following key steps:
-
Derivatization : Samples and standards are derivatized with 2,4-dinitrofluorobenzene for 20 minutes at 70°C in the presence of 0.8 mM sulfuric acid.[1][3]
-
Chromatographic Separation :
-
Detection : UV detection at a wavelength of 365 nm to maximize the detection of related substances.[1][3]
Visualizing Key Processes
Diagrams illustrating the degradation pathways and experimental workflows provide a clear and concise understanding of the stability-indicating nature of the analytical method.
Caption: this compound Degradation Pathway Under Various Stress Conditions.
Caption: Workflow for Validating a Stability-Indicating Analytical Method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. usp.org [usp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Degradation of this compound in aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
A Comparative Analysis of Tobramycin and Gentamicin Ototoxicity in Preclinical Models
For researchers, scientists, and drug development professionals, understanding the comparative ototoxicity of commonly used aminoglycoside antibiotics is crucial for preclinical safety assessments and the development of safer therapeutic alternatives. This guide provides an objective comparison of the ototoxic profiles of tobramycin and gentamicin, supported by experimental data from preclinical studies.
This compound and gentamicin are potent bactericidal antibiotics indispensable in treating severe Gram-negative infections. However, their clinical utility is hampered by the risk of ototoxicity, leading to irreversible hearing loss and vestibular dysfunction.[1] Preclinical research has been pivotal in delineating the specific toxic profiles of these two aminoglycosides, revealing nuances in their effects on the inner ear.
Executive Summary of Comparative Ototoxicity
Preclinical evidence generally suggests that both this compound and gentamicin are ototoxic, but they exhibit different toxic profiles. Gentamicin is often characterized as being more vestibulotoxic, affecting the balance-sensing organs of the inner ear, while this compound is considered to have a slightly greater propensity for cochleotoxicity, impacting the auditory hair cells.[2] However, both agents can damage both systems.[2]
One preclinical study in cats demonstrated that both this compound and gentamicin induced vestibulotoxicity, with the time to onset of ataxia being a key measure.[1] Histological examination in the same study revealed cochlear hair cell degeneration with both drugs.[1] Another study in rabbits using distortion-product otoacoustic emissions (DPOAEs) to assess cochlear function found that gentamicin caused an earlier reduction in cochlear activity at specific frequencies compared to this compound.[3]
Quantitative Comparison of Ototoxicity
The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between this compound and gentamicin.
Table 1: Comparative Vestibulotoxicity in Feline Model
| Drug | Dose (mg/kg/day) | Mean Days to Onset of Ataxia | Reference |
| This compound | 40 | 61 | [1] |
| 80 | 41 | [1] | |
| Gentamicin | 20 | Not specified, but ataxia observed | [1] |
| 40 | Not specified, but ataxia observed | [1] |
Table 2: Comparative Cochleotoxicity in Rabbit Model (DPOAEs)
| Drug | Concentration | Observation at Day 7 | Observation at Day 21 | Reference |
| Gentamicin | 0.3% (topical) | Earlier reduction in cochlear activity at 2-4kHz | Reduced cochlear activity in all frequencies in 2 rabbits | [3] |
| This compound | 0.3% (topical) | Less reduction in cochlear activity at 2-4kHz compared to gentamicin | Reduced cochlear activity in all frequencies in 6 rabbits | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is essential for interpreting the data accurately.
Vestibulotoxicity Assessment in Cats
-
Animal Model: Adult domestic cats of mixed breed.
-
Drug Administration: Daily subcutaneous injections of this compound (40 or 80 mg/kg) or gentamicin (20 or 40 mg/kg).
-
Endpoint: Onset of vestibulotoxicity was determined by the appearance of locomotor ataxia, characterized by an unsteady gait and difficulty in maintaining balance. Animals were observed daily.
-
Histology: Following the functional assessments, cochleae were harvested, fixed, and prepared for histological examination to assess hair cell integrity.
Cochleotoxicity Assessment in Rabbits
-
Animal Model: Twenty female rabbits.[3]
-
Drug Administration: Twice-daily topical administration of 0.3% gentamicin or 0.3% this compound solution into the middle ear cavity through a perforated tympanic membrane for 21 days.[3]
-
Endpoint: Cochlear function was assessed using distortion-product otoacoustic emissions (DPOAEs) at baseline and on days 7, 14, and 21.[3] DPOAEs measure the function of the outer hair cells in the cochlea. A reduction in DPOAE amplitude indicates cochlear damage.
Signaling Pathways and Experimental Workflows
The ototoxicity of aminoglycosides is a complex process involving multiple cellular and molecular pathways. The generation of reactive oxygen species (ROS) is a key initiating event, leading to oxidative stress and subsequent apoptosis of hair cells.
References
- 1. New developments in aminoglycoside therapy and ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ototoxicity caused by topical administration of gentamicin versus this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Tobramycin: A Comparative Analysis of Monotherapy and Combination Therapy in the Treatment of Bacterial Infections
For decades, the aminoglycoside antibiotic tobramycin has been a cornerstone in the management of severe Gram-negative infections, particularly those caused by Pseudomonas aeruginosa. A critical question in its clinical application is whether it is more effective when used alone or in combination with other antimicrobial agents. This guide provides a comprehensive comparison of this compound monotherapy versus combination therapy, drawing on experimental data to inform researchers, scientists, and drug development professionals.
Data Summary: Clinical Efficacy and Safety
The decision to use this compound as a monotherapy or as part of a combination regimen often depends on the specific clinical context, such as the site of infection, the pathogen's susceptibility, and the patient's underlying condition. Below is a summary of quantitative data from various studies comparing these therapeutic approaches.
| Indication | Patient Population | Treatment Arms | Key Efficacy/Safety Outcomes | Reference |
| Pulmonary Exacerbations in Cystic Fibrosis | Pediatric and Adult | Once-daily IV this compound monotherapy vs. Thrice-daily IV this compound + ceftazidime | Pulmonary Function (FEV₁ % predicted improvement): Monotherapy: 10.6%, Combination: 12.8%Clinical Response Rate: No significant difference | [1] |
| Pulmonary Exacerbations in Cystic Fibrosis | Pediatric and Adult | Once-daily IV this compound + ceftazidime vs. Thrice-daily IV this compound + ceftazidime | Pulmonary Function (FEV₁ % predicted improvement): Once-daily: 10.4%, Thrice-daily: 10.0%Nephrotoxicity (Children): Once-daily regimen was significantly less nephrotoxic. | [2] |
| Ventilator-Associated Pneumonia (VAP) | Critically ill adults | Meropenem monotherapy vs. Meropenem + Ciprofloxacin | 28-day mortality: No significant difference between groups.For a subgroup with Pseudomonas or other resistant Gram-negatives, combination therapy showed higher rates of adequate initial antibiotic coverage and microbiological eradication. | [3] |
| Bacterial Keratitis (In Vitro) | N/A | This compound monotherapy, Cefazolin + this compound, Moxifloxacin monotherapy | In Vitro Susceptibility: Moxifloxacin (92%) and Gentamicin (89%) showed broader coverage than this compound (74%). Cefazolin/Tobramycin combination provided equivalent double coverage to Cefuroxime/Gentamicin. | [4] |
| Pseudomonas aeruginosa Biofilms (In Vitro & In Vivo) | N/A | Colistin monotherapy, this compound monotherapy, Colistin + this compound | Bacterial Killing: Combination therapy was more efficient at killing P. aeruginosa in biofilms in vitro and in a rat lung infection model. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for key experiments cited in the comparison of this compound therapies.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is fundamental for assessing the in vitro susceptibility of bacterial isolates to antibiotics.
-
Method: Broth microdilution method is commonly used.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]
-
Clinical Trial Protocol for Pulmonary Exacerbations in Cystic Fibrosis
This outlines the design of a randomized controlled trial to compare different this compound regimens.
-
Study Design: A double-blind, randomized, controlled trial.
-
Participants: Patients with cystic fibrosis experiencing a pulmonary exacerbation and chronic P. aeruginosa infection.
-
Intervention:
-
Group 1 (Monotherapy): Once-daily intravenous this compound.
-
Group 2 (Combination Therapy): Thrice-daily intravenous this compound plus an anti-pseudomonal beta-lactam (e.g., ceftazidime).
-
-
Primary Outcome: Change in forced expiratory volume in 1 second (FEV₁) as a percentage of predicted value over a 14-day treatment course.[2]
-
Secondary Outcomes:
-
Change in serum creatinine to assess nephrotoxicity.
-
Microbiological response (change in P. aeruginosa density in sputum).
-
Clinical signs and symptoms score.
-
Visualizing Therapeutic Strategies and Workflows
Diagrams can effectively illustrate complex relationships and processes in therapy and research.
Caption: A typical workflow for a clinical trial comparing this compound monotherapy and combination therapy.
Caption: Logical decision-making framework for choosing between this compound monotherapy and combination therapy.
Concluding Remarks
The evidence suggests that while this compound monotherapy can be effective in certain clinical scenarios, combination therapy is often favored for severe, systemic, or biofilm-associated infections, particularly those involving P. aeruginosa. The primary rationales for combination therapy include providing broader empirical coverage, achieving synergistic bactericidal activity, and potentially preventing the emergence of resistance. However, the benefits of combination therapy must be weighed against the increased risk of adverse effects, such as nephrotoxicity. The choice of a once-daily dosing regimen for this compound, even in combination therapy, has been shown to mitigate this risk, especially in pediatric populations.[2] Future research should continue to delineate the specific patient populations and pathogen characteristics that are most likely to benefit from each therapeutic strategy.
References
- 1. Efficacy of once-daily this compound monotherapy for acute pulmonary exacerbations of cystic fibrosis: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once versus three-times daily regimens of this compound treatment for pulmonary exacerbations of cystic fibrosis--the TOPIC study: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized trial of combination versus monotherapy for the empiric treatment of suspected ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of Combination- and Mono-therapy for the Empiric and Optimal Coverage of Bacterial Keratitis Based on Incidence of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin-tobramycin combinations are superior to monotherapy concerning the killing of biofilm Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapy of Pseudomonas aeruginosa infections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Tobramycin Derivatives Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel tobramycin derivatives, specifically those with modifications at the 6"-position, against the parent compound. The following sections present key performance data, detailed experimental protocols for antibacterial and cytotoxicity testing, and visual representations of experimental workflows and the mechanism of action of this compound.
Comparative Performance Data
The development of novel this compound derivatives is primarily driven by the need to overcome antibiotic resistance and reduce the toxicity associated with the parent compound. Modifications at the 6"-position of the this compound molecule have shown promise in achieving these goals.
Antibacterial Activity
The antibacterial efficacy of this compound and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented below summarizes the MIC values of this compound and several 6"-modified derivatives against a panel of bacterial strains, including clinically relevant and resistant isolates of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound and its 6"-Modified Derivatives Against Various Bacterial Strains
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | P. aeruginosa 21653 (Resistant) | P. aeruginosa 21571 (Resistant) |
| This compound | 0.5 | 0.5 | 0.5 | >128 | >128 |
| Derivative 4a (6″-aminoethylamino) | 2 | 2 | 1 | 32 | 16 |
| Derivative 4b (6″-aminopropylamino) | 8 | 8 | 4 | 64 | 64 |
| Derivative 6a (6″-guanidinoethylamino) | 2 | 2 | 1 | 16 | 16 |
| Derivative 6b (6″-guanidinopropylamino) | 8 | 8 | 8 | 64 | 64 |
Data sourced from a study on new 6″-modified this compound derivatives.[1]
The results indicate that while the derivatives show a slight decrease in activity against susceptible strains compared to this compound, they exhibit significantly improved potency against this compound-resistant P. aeruginosa isolates.[1] Notably, the 6"-aminoethylamino (4a) and 6"-guanidinoethylamino (6a) derivatives are the most effective at overcoming resistance.[1]
Cytotoxicity Profile
A critical aspect of developing new antibiotics is ensuring their safety for human use. Cytotoxicity assays are performed to assess the toxic effects of compounds on mammalian cells. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard measure of cytotoxicity.
Table 2: In Vitro Cytotoxicity (IC50, µg/mL) of this compound and its 6"-Modified Derivatives Against Human Embryonic Kidney (HEK293T) Cells
| Compound | IC50 (µg/mL) |
| This compound | 58 ± 3 |
| Derivative 4a (6″-aminoethylamino) | >140 |
| Derivative 4b (6″-aminopropylamino) | >140 |
| Derivative 6a (6″-guanidinoethylamino) | >140 |
| Derivative 6b (6″-guanidinopropylamino) | >140 |
Data sourced from a study on new 6″-modified this compound derivatives.[1]
The data clearly demonstrates that the 6"-modified derivatives have a significantly lower cytotoxic effect on HEK293T cells compared to the parent this compound, with IC50 values exceeding the highest tested concentrations.[1] This suggests a potentially improved therapeutic index for these novel compounds.[1]
Pharmacokinetic Properties
Currently, there is limited publicly available pharmacokinetic data for the novel 6"-modified this compound derivatives. Further preclinical studies in animal models are required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing their potential as clinical candidates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for aminoglycoside antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method (in accordance with CLSI guidelines)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus)
-
This compound and derivative compounds
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each test compound (this compound and derivatives) in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of each compound in MHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Cytotoxicity Assessment
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxic potential of a compound.
Materials:
-
96-well cell culture plates
-
Human Embryonic Kidney (HEK293T) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and its derivatives in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for comparing this compound derivatives and the signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for benchmarking novel this compound derivatives.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Tobramycin
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Tobramycin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this substance.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or chemical splash-resistant safety glasses with side shields. A face shield may be appropriate in some situations.[1][2] | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To prevent eye contact with this compound dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., latex or nitrile).[4] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] | To prevent skin contact and absorption. |
| Respiratory Protection | An approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) is recommended if aerosols or dust are generated and engineering controls are inadequate.[4] For higher exposures or unknown concentrations, a powered air-purifying respirator or supplied-air respirator should be considered.[4] A full-face respirator may be necessary if exposure limits are exceeded.[3] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[4] | To prevent inhalation of this compound dust or aerosols. |
| Skin and Body Protection | A laboratory coat, apron, or disposable garment.[5] Fire/flame resistant and impervious clothing should be worn.[3] | Protective clothing must be selected based on the hazards present in the workplace.[1] | To protect the skin and clothing from contamination. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][6] Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.
Handling Procedures
-
Avoid Contact: Avoid all personal contact with this compound, including inhalation of dust or aerosols.[6] Do not let the product enter drains, waterways, or soil.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][6] Do not eat, drink, or smoke in the handling area.[6]
-
Clothing: Wear appropriate protective clothing.[6] Contaminated work clothes should be laundered separately before reuse.[6]
Storage
-
Container: Store this compound in its original, tightly sealed container.[3][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste: Collect solid this compound waste and place it in a suitable, sealed, and clearly labeled container for disposal.[6]
-
Liquid Waste: Absorb liquid spills with an inert material and place the solidified waste into a suitable disposal container.[1][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.
Disposal Method
-
Licensed Disposal Company: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is recommended to contact a licensed professional waste disposal service.[7]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local environmental control regulations.[5] Do not discharge this compound into sewer systems.[3]
-
Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Emergency Procedures
Spill Response
-
Isolate the Area: Evacuate personnel from the immediate spill area and keep people upwind of the spill.[3][4]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains.[3]
-
Cleanup:
-
Collection: Collect the spilled material and place it in a suitable, sealed container for disposal.[3][6]
-
Decontamination: Clean the affected area with soap and water.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[4][5][8] Seek medical attention if irritation persists.[4] |
| Skin Contact | Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Move the person to fresh air.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8] Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water.[5] Seek immediate medical attention.[5] |
Logical Workflow for Safe Handling
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from the most effective to the least effective measures.
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
